Belotecan
Description
This compound has been investigated for the treatment of Epithelial Ovarian Cancer.
This compound is a semi-synthetic camptothecin analogue, with potential antitumor activity. Upon administration, this compound binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Topoisomerase I is an enzyme that mediates reversible single-strand breaks in DNA during DNA replication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWXBUNXOXMRL-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180332 | |
| Record name | Belotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256411-32-2 | |
| Record name | Belotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256411-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256411322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Belotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Z82M2G1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Belotecan's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belotecan (marketed as Camtobell®) is a semi-synthetic, water-soluble camptothecin analogue developed as a potent anti-cancer agent.[1][2] It is primarily indicated for the treatment of small cell lung cancer (SCLC) and ovarian cancer.[1] Like other camptothecin derivatives, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme for resolving DNA torsional strain during replication and transcription.[1][3][4] By stabilizing the TOP1-DNA cleavage complex, this compound induces lethal double-strand DNA breaks, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][5][6] This guide provides an in-depth review of its molecular mechanism, cellular effects, and relevant experimental data.
Core Mechanism: Topoisomerase I Inhibition
The fundamental anti-tumor activity of this compound stems from its specific interaction with the DNA topoisomerase I enzyme.
The Role of Topoisomerase I
During DNA replication and transcription, the unwinding of the DNA double helix creates supercoiling and torsional strain.[3] Topoisomerase I alleviates this strain by inducing transient single-strand breaks, allowing the DNA to rotate, and then re-ligating the broken strand.[3][7] This process is vital for the progression of replication forks and is especially active in cancer cells due to their high rate of proliferation.[3]
This compound's Molecular Interaction
This compound exerts its cytotoxic effect by binding to the covalent binary complex formed between TOP1 and DNA (the TOP1cc).[3][5][7] This binding stabilizes the complex, physically preventing the enzyme from re-ligating the single-strand break it created.[2][3] The collision of an advancing DNA replication fork with this stabilized "cleavable complex" transforms the transient single-strand break into a permanent, lethal double-strand DNA break.[2][5]
Caption: Core mechanism of this compound action on Topoisomerase I.
Cellular Consequences of this compound Action
The induction of DNA double-strand breaks by this compound triggers a cascade of cellular responses, culminating in cell death.
DNA Damage Response and Cell Cycle Arrest
The accumulation of DNA damage activates cellular DNA damage response (DDR) pathways.[3] This response leads to the arrest of the cell cycle, providing the cell an opportunity to repair the damage.[8] Studies on various cancer cell lines, including glioma and cervical cancer, have shown that this compound induces a significant cell cycle arrest at the G2/M phase.[9][10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.[3]
Caption: this compound-induced DNA damage leading to G2/M cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[9][10] Experimental evidence from cervical cancer cell lines demonstrated characteristic DNA laddering on fragmentation assays following this compound treatment, a hallmark of apoptosis.[11] Further gene expression analysis revealed that this compound treatment alters the regulation of genes involved in apoptosis, cell cycle control, and DNA repair pathways.[11]
Quantitative Efficacy and Pharmacokinetic Data
The efficacy of this compound has been quantified in both preclinical and clinical settings.
In Vitro Cytotoxicity
This compound has demonstrated potent, dose-dependent cytotoxicity across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (48h) | Citation |
| LN229 | Glioma | 9.07 nM | [9] |
| U251 MG | Glioma | 14.57 nM | [9] |
| U343 MG | Glioma | 29.13 nM | [9] |
| U87 MG | Glioma | 84.66 nM | [9] |
| Table 1: In Vitro IC50 Values for this compound in Human Glioma Cell Lines. |
Clinical Efficacy
Clinical trials have established the efficacy of this compound, particularly in SCLC and ovarian cancer.
| Cancer Type | Setting | Combination Agent | Overall Response Rate (ORR) | Median Overall Survival (mOS) | Citation |
| SCLC | Second-line vs. Topotecan | Monotherapy | 33% | 13.2 months | [6][12] |
| SCLC | First-line | Cisplatin | 71.4% | 10.2 months | [13] |
| SCLC | Chemotherapy-naïve | Monotherapy | 63.6% | 11.9 months | [14] |
| Recurrent Ovarian | Recurrent | Carboplatin | 57.1% | Not Reported | [6][15] |
| Table 2: Summary of Key Clinical Trial Results for this compound. |
Pharmacokinetics and Drug Transport
Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value (at 0.50 mg/m²/d with Cisplatin) | Citation |
| Plasma Clearance | 5.78 ± 1.32 L/h | [16][17] |
| Terminal Half-life | 8.55 ± 2.12 h | [16][17] |
| Fraction Excreted in Urine | 37.36 ± 5.55% | [16][17] |
| Oral Bioavailability (Rats) | 11.4% | [18] |
| Table 3: Pharmacokinetic Parameters of this compound. |
Notably, the low oral bioavailability of this compound is partly attributed to its efflux from cells by transporters such as P-glycoprotein (P-gp), MRP2, and BCRP.[18] Co-administration with an inhibitor like cyclosporine A significantly increased its bioavailability in preclinical models.[18]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[11]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, CaSki) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Apoptosis Detection by DNA Fragmentation Assay
This method visualizes the cleavage of DNA into oligonucleosomal fragments, a hallmark of apoptosis.[11]
-
Cell Treatment: Culture cells in 6-well plates and treat with an effective concentration of this compound (e.g., 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
DNA Extraction: Isolate genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high-purity DNA.
-
Gel Electrophoresis: Load equal amounts of DNA (e.g., 5-10 µg) from each sample onto a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of ~180-200 bp indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and collecting the fluorescence emission.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Cytotoxic effects of this compound in the cervical cancer cell lines. [ogscience.org]
- 12. mdpi.com [mdpi.com]
- 13. Phase II study of combined this compound and cisplatin as first-line chemotherapy in patients with extensive disease of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of this compound, a camptothecin analogue, in combination with carboplatin for the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Involvement of P-glycoprotein, multidrug resistance protein 2 and breast cancer resistance protein in the transport of this compound and topotecan in Caco-2 and MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Belotecan: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan (also known as CKD-602) is a semi-synthetic analogue of camptothecin, a natural alkaloid with potent anti-tumor activity.[1] It is a topoisomerase I inhibitor used in chemotherapy for the treatment of small-cell lung cancer and ovarian cancer.[2] This technical guide provides an in-depth overview of this compound's chemical structure, its semi-synthesis pathway from camptothecin, and its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development and oncology research.
Chemical Structure
This compound is a pentacyclic quinoline alkaloid. Its core structure is derived from camptothecin, featuring a planar pentacyclic ring system and a chiral center at the 20-position with an (S)-configuration, which is essential for its biological activity. The key modification in this compound compared to camptothecin is the addition of an N-isopropylaminoethyl side chain at the 7-position of the A ring. This modification enhances the water solubility of the compound.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (4S)-4-Ethyl-4-hydroxy-11-(2-(isopropylamino)ethyl)-1,12-dihydro-14H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H)-dione[3] |
| Molecular Formula | C25H27N3O4[4] |
| Molecular Weight | 433.50 g/mol [4] |
| CAS Number | 256411-32-2[3] |
| pIC50 (Topoisomerase I) | 6.56[3] |
Synthesis Pathway
The semi-synthesis of this compound from the natural product (20S)-Camptothecin (CPT) is a two-step process involving a Minisci-type reaction followed by a Mannich-type reaction.[2] While detailed experimental protocols are proprietary, the general pathway is outlined below.
Step 1: Minisci-type Reaction - Synthesis of 7-Methylcamptothecin
The first step involves the introduction of a methyl group at the C7 position of the camptothecin core. This is achieved through a Minisci reaction, which is a radical substitution reaction.
Experimental Protocol Outline:
Natural camptothecin is reacted with a methyl source in the presence of a radical initiator. Based on available literature, this involves:
-
Substrates: (20S)-Camptothecin, a methyl source compound (e.g., acetaldehyde, paraldehyde, metaldehyde, or acetone).
-
Reagents: Ferrous sulfate (FeSO4) and hydrogen peroxide (H2O2) are used to generate the methyl radicals. The reaction is typically carried out in an acidic medium (sulfuric acid).
-
Conditions: The reaction is performed under cooling conditions.
The product of this reaction is 7-methylcamptothecin. This intermediate is then extracted and purified.
Step 2: Mannich-type Reaction - Synthesis of this compound
The second step is a Mannich reaction, which introduces the N-isopropylaminoethyl side chain at the 7-position via the previously introduced methyl group. The Mannich reaction is a three-component condensation reaction.
Experimental Protocol Outline:
The 7-methylcamptothecin intermediate is reacted with isopropylamine and a methylene source.
-
Substrates: 7-Methylcamptothecin, isopropylamine, and a methylene source compound (e.g., formaldehyde).
-
Conditions: The reaction is carried out in a polar solvent under heating conditions in an acidic environment.
The final product, this compound, is then separated from unreacted starting materials and purified, often through salt formation and crystallization.
References
- 1. Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical synthesis of (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, a water-soluble analogue of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Belotecan: A Technical Guide to a Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan (also known as CKD-602) is a semi-synthetic camptothecin analogue that has demonstrated significant anti-tumor activity in a range of cancers.[1][2] As a potent inhibitor of topoisomerase I, this compound represents a key therapeutic agent in oncology, particularly for small-cell lung cancer and ovarian cancer.[3][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone.[6] this compound exerts its cytotoxic effects by targeting the covalent complex formed between topoisomerase I and DNA.[7] By binding to this complex, this compound stabilizes it, thereby preventing the re-ligation of the DNA strand. This stabilization results in the accumulation of single-strand breaks.[8]
When the cellular DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into irreversible double-strand breaks. The accumulation of these lethal DNA lesions triggers a cascade of cellular events, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5]
Quantitative Data on this compound's Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| KATO III | Stomach Cancer | 160 |
| HT-29 | Colon Cancer | 10.9 |
| A549 | Lung Cancer | 9 |
| MDA-MB-231 | Breast Cancer | 345 |
| SKOV3 | Ovarian Cancer | 31 |
| Caski | Cervical Cancer | 30 |
| HeLa | Cervical Cancer | 150 |
| SiHa | Cervical Cancer | 150 |
| U87 MG | Glioma | 84.66 (nM) |
| U343 MG | Glioma | 29.13 (nM) |
| U251 MG | Glioma | 14.57 (nM) |
| LN229 | Glioma | 9.07 (nM) |
Data compiled from multiple sources.[1][2][9]
Table 2: Preclinical Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Type | Treatment Dose | Outcome |
| Ca Ski cervical cancer mouse xenograft | Cervical Cancer | 25 mg/kg | Reduced tumor growth |
Data from Cayman Chemical product information.[9]
Table 3: Clinical Efficacy of this compound in Small-Cell Lung Cancer (SCLC)
| Study Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Phase II | Chemotherapy-naive or chemosensitive SCLC | 0.5 mg/m²/day on days 1-5 of a 3-week cycle | 42.9% | 11.9 months (naive), 10.5 months (sensitive) |
| Phase IIb (vs. Topotecan) | Sensitive-relapsed SCLC | 0.5 mg/m² (this compound) vs. 1.5 mg/m² (Topotecan) | 33% vs. 21% | 13.2 months vs. 8.2 months |
| Phase II (Second-line) | Previously treated SCLC | Daily intravenous infusion for 5 consecutive days, every 3 weeks | 24% | 9.9 months |
| Phase I (with Cisplatin) | Previously untreated extensive-stage SCLC | This compound (0.50 mg/m²/d, days 1-4) + Cisplatin (60 mg/m², day 1) every 3 weeks | 76.5% (Partial Response) | Not Reported |
Data compiled from multiple clinical trials.[3][4][10][11][12]
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and other topoisomerase I inhibitors are provided below.
DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)
-
This compound (or other test compounds)
-
Agarose gel (1%)
-
Ethidium bromide
-
Loading dye
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding human topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a loading dye containing SDS.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.[13][14]
Topoisomerase I-Mediated DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
A 3'-end radiolabeled DNA substrate (e.g., a specific oligonucleotide)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)
-
This compound (or other test compounds)
-
Denaturing polyacrylamide gel
-
SDS and Proteinase K
-
Loading dye (containing formamide)
Procedure:
-
Incubate the radiolabeled DNA substrate with human topoisomerase I in the presence of varying concentrations of this compound at 25°C for 20 minutes.
-
Terminate the reaction by adding SDS to a final concentration of 0.5%.
-
Treat with Proteinase K to digest the topoisomerase I.
-
Add loading dye containing formamide to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA fragments indicates stabilization of the cleavage complex.[15][16]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.
Conclusion
This compound is a clinically significant topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to stabilize the topoisomerase I-DNA complex, leading to lethal double-strand breaks and subsequent apoptosis, underscores its efficacy as an anticancer agent. The quantitative data from in vitro, preclinical, and clinical studies provide a strong rationale for its use in oncology. The detailed experimental protocols and pathway diagrams included in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other topoisomerase I inhibitors. Further research into synergistic drug combinations and mechanisms of resistance will continue to refine the clinical application of this potent therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase II study of this compound, a new camptothecin analogue, as a second-line therapy in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. ebiohippo.com [ebiohippo.com]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
Discovery and development of Belotecan (CKD-602)
An In-Depth Technical Guide to the Discovery and Development of Belotecan (CKD-602)
Abstract
This compound (CKD-602) is a semi-synthetic, water-soluble camptothecin analogue developed as a potent inhibitor of DNA topoisomerase I. Marketed in South Korea as Camtobell®, it is indicated for the treatment of small-cell lung cancer and ovarian cancer.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical data, and clinical development of this compound, intended for researchers and professionals in the field of drug development.
Introduction: The Rationale for a Novel Camptothecin Analogue
The natural product camptothecin demonstrated significant antitumor activity, but its clinical development was hampered by poor water solubility and unacceptable toxicity. This led to the development of semi-synthetic analogues designed to improve its pharmacological properties. This compound (CKD-602) was developed by Chong Kun Dang Pharmaceuticals to offer a more potent and water-soluble alternative to existing topoisomerase I inhibitors like topotecan and irinotecan.[2][3] The key innovation in this compound's structure is the introduction of a water-solubilizing isopropylaminoethyl group at the 7-position of the camptothecin core, enhancing its clinical utility.[2]
Chemical Synthesis
This compound, with the IUPAC name (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, is derived from camptothecin through a multi-step synthetic process.[1] While specific proprietary details of the industrial synthesis are not fully public, the key steps reported in the literature involve:
-
Minisci-type reaction: This radical substitution reaction is used to introduce a methyl group at the C7 position of the camptothecin core, forming 7-methylcamptothecin.
-
Mannich-type reaction: This reaction follows, converting the 7-methyl group into the final 7-[2-(N-isopropylamino)ethyl] side chain, which imparts water solubility to the molecule.[4]
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a critical enzyme involved in relaxing DNA supercoils during replication and transcription.[1][5][6]
Core Mechanism:
-
Inhibition of Topoisomerase I: this compound intercalates into the DNA and binds to the topoisomerase I-DNA complex.[5][7]
-
Stabilization of the Cleavable Complex: It stabilizes this covalent complex, trapping the enzyme and preventing the re-ligation of the single-strand DNA break it creates.[1][5][7]
-
Induction of Lethal DNA Damage: When the DNA replication machinery encounters this stabilized complex, the single-strand break is converted into a lethal, irreversible double-strand break.[1][5]
-
Apoptosis and Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[8][9][10]
This compound has a pIC₅₀ of 6.56 for the inhibition of topoisomerase I.[1] Studies in cervical cancer cells have shown that this compound treatment leads to increased expression of pro-apoptotic proteins such as BAX, cleaved PARP, and phosphorylated p53, confirming its role in inducing apoptosis.[9][10]
Preclinical Development
In Vitro Cytotoxicity and Activity
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. Preclinical studies found it to be more potent than topotecan in 14 out of 26 human cancer cell lines tested.[11]
| Cell Line | Cancer Type | IC₅₀ Value (ng/mL) | IC₅₀ Value (nM) | Reference(s) |
| Caski | Cervical Cancer | 30 | ~69.2 | [5][9] |
| HeLa | Cervical Cancer | 150 | ~346.0 | [5][9] |
| SiHa | Cervical Cancer | 150 | ~346.0 | [5][9] |
| U87 MG | Glioblastoma | - | 84.66 | [12] |
| U343 MG | Glioblastoma | - | 29.13 | [12] |
| U251 MG | Glioblastoma | - | 14.57 | [12] |
| LN229 | Glioblastoma | - | 9.07 | [12] |
Note: nM values are approximated based on a molar mass of 433.508 g/mol .
In Vivo Antitumor Efficacy
In vivo studies using human tumor xenograft models in mice confirmed the significant antitumor activity of this compound.
| Xenograft Model | Cancer Type | Dosing Schedule | Result | Reference(s) |
| HT-29 | Colon | Not Specified | 80% tumor regression | [11] |
| WIDR | Colon | Not Specified | 94% tumor regression | [11] |
| CX-1 | Colon | Not Specified | 76% tumor regression | [11] |
| LX-1 | Lung | Not Specified | 67% tumor regression | [11] |
| MX-1 | Breast | Not Specified | 87% tumor regression | [11] |
| SKOV-3 | Ovarian | Not Specified | 88% tumor regression | [11] |
| L1210 Leukemia | Leukemia | i.p. at MTD (25 mg/kg) on a Q4dx4 schedule | 212% increase in life span; 33% long-term survivors | [11] |
| CaSki | Cervical Cancer | 25 mg/kg, i.v. every 4 days for 16 days | Significant inhibition of tumor growth with no significant bodyweight loss | [9] |
Preclinical data suggested that this compound possesses a therapeutic margin four times higher than that of topotecan.[11]
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8 Method)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, Caski) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: this compound is dissolved (e.g., in DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations (e.g., 0-600 ng/mL).[9] The medium in the wells is replaced with the drug-containing medium.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition: After incubation, 10 µL of a Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[13][14]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical procedure for evaluating antitumor efficacy in an animal model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nude) are used.[15]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ CaSki cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered intravenously (i.v.) according to a specific dose and schedule (e.g., 25 mg/kg every 4 days for 16 days).[9] The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set number of treatment cycles.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine significance.
Clinical Development
Pharmacokinetics in Humans
Phase I clinical trials have characterized the pharmacokinetic profile of this compound.
| Parameter | Value (at 0.50 mg/m²/d) | Unit | Reference(s) |
| Plasma Clearance | 5.78 ± 1.32 | L/h | [2][16] |
| Terminal Half-life (t½) | 8.55 ± 2.12 | h | [2][16] |
| Urinary Excretion | 37.36 ± 5.55 | % | [2][16] |
Pharmacokinetic analysis showed that co-administration with cisplatin did not significantly alter the pharmacokinetics of this compound.[2][16]
Clinical Efficacy and Safety
This compound has been evaluated in multiple clinical trials, primarily for small-cell lung cancer (SCLC) and ovarian cancer.
Phase I Studies:
-
In combination with cisplatin for extensive-stage SCLC, the maximum tolerated dose (MTD) was determined to be 0.50 mg/m²/day for 4 days, repeated every 3 weeks.[2][16]
-
The primary dose-limiting toxicity (DLT) was grade 4 neutropenia with fever.[2][16]
Phase II Studies:
-
SCLC (Second-line): A multicenter phase II study showed an overall response rate (ORR) of 24%, a median overall survival (mOS) of 9.9 months, and a 1-year survival rate of 38.3%.[17]
-
SCLC (First-line, single agent): In previously untreated extensive-stage SCLC, single-agent this compound yielded an ORR of 53.2% and a mOS of 10.4 months.[18]
-
Ovarian Cancer (Recurrent): A phase II trial of this compound combined with carboplatin in patients with recurrent ovarian cancer resulted in an ORR of 57.1%.[19]
Phase IIb Head-to-Head Comparison (this compound vs. Topotecan for relapsed SCLC): A randomized phase IIb trial provided critical comparative data.[20]
| Endpoint | This compound (0.5 mg/m²) | Topotecan (1.5 mg/m²) | p-value | Reference(s) |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 | [3][20] |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | [3][20] |
| Median Overall Survival (mOS) | 13.2 months | 8.2 months | 0.018 | [20] |
| Treatment Completion (6 cycles) | 53% | 35% | 0.022 | [20] |
These results demonstrated that this compound was non-inferior to topotecan and showed a significantly longer median overall survival, suggesting it could be a valuable alternative for second-line SCLC treatment.[3][20]
Safety Profile: The most common and significant toxicity associated with this compound is hematologic.
-
Neutropenia: Grade 3/4 neutropenia is the most frequent adverse event, occurring in 71-88% of patients in various studies.[17][18]
-
Thrombocytopenia: Grade 3/4 thrombocytopenia has been reported in 12.9-40% of patients.[17][18]
-
Non-hematologic toxicities are generally mild and manageable.[2][17]
Conclusion
This compound (CKD-602) represents a successful second-generation camptothecin analogue, designed to overcome the limitations of the parent compound. Its development has yielded a potent, water-soluble topoisomerase I inhibitor with a well-defined mechanism of action. Preclinical studies demonstrated superior potency and a wider therapeutic margin compared to topotecan.[3][11] Clinical trials have confirmed its efficacy, particularly in small-cell lung cancer and ovarian cancer, with a manageable safety profile dominated by hematologic toxicity. The significantly improved overall survival in a head-to-head comparison with topotecan for relapsed SCLC underscores its clinical potential.[20] this compound stands as a valuable chemotherapeutic agent, providing a critical treatment option for patients with difficult-to-treat malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Cytotoxic Chemotherapies in Small Cell Lung Carcinoma | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CKD-602, a topoisomerase I inhibitor, induces apoptosis and cell-cycle arrest and inhibits invasion in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin, CKD602, as a potent DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multicenter phase II study of this compound, a new camptothecin analogue, as a second-line therapy in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A multicenter phase II study of this compound, new camptothecin analogue, in patients with previously untreated extensive stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Belotecan: A Semi-Synthetic Camptothecin Analogue for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Belotecan (marketed as Camtobell®) is a potent, semi-synthetic analogue of camptothecin, a naturally occurring quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, this compound has demonstrated significant anti-tumor activity and has been approved in South Korea for the treatment of small-cell lung cancer and ovarian cancer.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental methodologies for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Camptothecin and its analogues represent a critical class of chemotherapeutic agents that target DNA topoisomerase I, an enzyme essential for relieving torsional strain in DNA during replication and transcription.[3][4] this compound, chemically known as (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, is a water-soluble derivative designed to improve upon the pharmacokinetic and pharmacodynamic properties of the parent compound.[1][2] Its development has been driven by the need for more effective and better-tolerated topoisomerase I inhibitors in oncology.
Mechanism of Action
This compound exerts its cytotoxic effects by specifically targeting the DNA topoisomerase I (Top1) enzyme. The core mechanism involves the stabilization of the covalent complex formed between Top1 and DNA, known as the cleavable complex.[1][3] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.[3] When the DNA replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks are generated, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][3][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Development of Novel Camptothecin Drugs: Ingenta Connect [ingentaconnect.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Pharmacological Profile of Belotecan Hydrochloride: A Technical Guide
Introduction
Belotecan hydrochloride (trade name: Camtobell®; developmental code: CKD-602) is a semi-synthetic derivative of camptothecin, a natural alkaloid.[1][2] It is classified as a potent inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[3][4][5] Developed by Chong Kun Dang Pharmaceutical Corp. in South Korea, this compound has been approved for the treatment of small cell lung cancer (SCLC) and ovarian cancer in that country.[1][3] Its mechanism of action, which involves the induction of lethal DNA damage in rapidly proliferating cancer cells, positions it as a significant agent in oncology.[1][6] This guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Topo I).[6][7] Topo I alleviates torsional strain during DNA replication by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then re-ligating the break.[6] this compound intervenes in this catalytic cycle by stabilizing the covalent complex formed between Topo I and the cleaved DNA strand.[3][6] This stabilization prevents the re-ligation step.[6]
When a DNA replication fork encounters this stabilized Topo I-DNA "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-strand DNA break.[1] The accumulation of these double-strand breaks triggers a cascade of cellular damage responses, leading to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][8][9]
Pharmacodynamics
In Vitro Activity
This compound has demonstrated potent inhibitory activity against Topoisomerase I and significant cytotoxicity across a wide range of human cancer cell lines. Its efficacy varies depending on the cell line, as shown by the 50% inhibitory concentration (IC₅₀) values.
| Target / Cell Line | Cancer Type | IC₅₀ Value | Citation |
| Enzyme Target | |||
| DNA Topoisomerase I | - | 0.119 µg/mL | [8] |
| DNA Topoisomerase I | - | pIC₅₀ = 6.56 | [1] |
| Human Cancer Cell Lines | |||
| A549 | Lung | 9 ng/mL | [8] |
| HT-29 | Colon | 10.9 ng/mL | [8] |
| SKOV3 | Ovarian | 31 ng/mL | [8] |
| KATO III | Stomach | 160 ng/mL | [8] |
| MDA-MB-231 | Breast | 345 ng/mL | [8] |
| YD-38 | Oral Squamous | 0.05 µg/mL (at 72h) | [4] |
| YD-9 | Oral Squamous | 0.18 µg/mL (at 72h) | [4] |
| YD-8 | Oral Squamous | 2.4 µg/mL (at 72h) | [4] |
| LN229 | Glioma | 9.07 nM | [4] |
| U251 MG | Glioma | 14.57 nM | [4] |
| U343 MG | Glioma | 29.13 nM | [4] |
| U87 MG | Glioma | 84.66 nM | [4] |
In Vivo Activity
Preclinical studies using animal models have confirmed the anti-tumor activity of this compound. In a mouse xenograft model using Ca Ski cervical cancer cells, this compound administered at 25 mg/kg reduced tumor growth.[8] Similarly, in a mouse glioma model with U87MG cells, this compound demonstrated a significant anticancer effect.[4] Animal studies also indicated that this compound possesses greater anti-tumor efficacy and a wider therapeutic margin compared to topotecan.[10]
Pharmacokinetics
ADME Profile
This compound is administered intravenously.[3][6] Pharmacokinetic analysis from a Phase I study in SCLC patients, where this compound was co-administered with cisplatin, provided key parameters for the drug at a dose of 0.50 mg/m²/day. The co-administration of cisplatin did not appear to alter the pharmacokinetics of this compound when compared to historical controls.[11]
| Parameter | Description | Value (at 0.50 mg/m²/d) | Citation |
| Clearance | Plasma Clearance | 5.78 ± 1.32 L/h | [11] |
| T₁/₂ | Terminal Half-life | 8.55 ± 2.12 h | [11] |
| Excretion | Fraction Excreted in Urine | 37.36 ± 5.55% | [11] |
Drug Interactions
The metabolism of this compound may be affected by drugs that induce or inhibit cytochrome P450 enzymes, specifically CYP3A4, potentially leading to increased toxicity or reduced efficacy.[3] Concurrent use with other myelosuppressive agents is advised with caution due to the compounded risk of bone marrow suppression.[3]
Clinical Profile
Efficacy in Small Cell Lung Cancer (SCLC)
This compound has been evaluated as both a first-line and second-line therapy for SCLC.
| Study Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Citation |
| Phase II | First-line, Extensive-Disease SCLC (n=30) | This compound (0.5 mg/m²/d, D1-4) + Cisplatin (60 mg/m², D1), q3w | ORR: 70%, Median PFS: 6.9 months, Median OS: 19.2 months | [12] |
| Phase IIb | Second-line, Sensitive-Relapsed SCLC (n=164) | This compound (0.5 mg/m²/d, D1-5, q3w) vs. Topotecan | ORR: 33% vs 21% (p=0.09), DCR: 85% vs 70% (p=0.03), Median OS: 13.2 vs 8.2 months (HR=0.69) | [13] |
| Retrospective | Second-line, Relapsed/Refractory SCLC (n=50) | This compound (0.5 mg/m², D1-5, q3w) | Sensitive Relapse: ORR 20%, PFS 2.8 mo, OS 6.5 mo. Refractory Relapse: ORR 10%, PFS 1.5 mo, OS 4.0 mo | [14] |
ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DCR: Disease Control Rate
Efficacy in Ovarian Cancer
This compound has also shown promising activity in patients with recurrent ovarian cancer when used in combination with carboplatin.
| Study Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Citation |
| Phase II | Recurrent Ovarian Cancer (n=38) | This compound + Carboplatin | ORR: 57.1%, Complete Response Rate: 20% | [15] |
Safety and Tolerability
The most significant dose-limiting toxicity of this compound is myelosuppression. Common adverse events are generally manageable.
| Study Population | Grade 3/4 Adverse Events | Percentage of Patients | Citation |
| Second-line SCLC | Neutropenia | 54% | [14] |
| Thrombocytopenia | 38% | [14] | |
| Anemia | 32% | [14] | |
| First-line SCLC (with Cisplatin) | Neutropenia | 77% (23/30) | [12] |
| Febrile Neutropenia | 30% (9/30) | [12] | |
| Thrombocytopenia | 27% (8/30) | [12] |
Common non-hematologic side effects include nausea, vomiting, diarrhea, and fatigue.[3]
Mechanisms of Resistance
Resistance to this compound, like other camptothecins, is a multifactorial issue that can be acquired or intrinsic. Key mechanisms include:
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) drug efflux pumps, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively transport this compound out of the cancer cell.[6][16]
-
Target Alteration: Mutations in the TOP1 gene can alter the structure of the topoisomerase I enzyme, reducing its affinity for the drug and preventing the formation of the stable cleavable complex.[6][17]
-
Target Downregulation: Decreased expression levels of topoisomerase I reduce the number of available targets for this compound.[16]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently resolve the double-strand breaks induced by the drug.[6]
-
Inactivation of Damage Response: Alterations in cell cycle checkpoints and apoptotic pathways can allow cells to survive despite the presence of significant DNA damage.[16]
Key Experimental Protocols
In Vitro Cell Viability (MTS Assay)
This protocol is a generalized method for assessing the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., YD-8, YD-9, YD-38) in 96-well plates and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, and 10 µg/mL). Include a medium-only control.[4]
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours).[4]
-
Viability Measurement: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well. Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Data Analysis: Measure the absorbance of the formazan product at 490 nm using a plate reader. Calculate cell viability as a percentage relative to the control and determine IC₅₀ values.[4]
In Vivo Antitumor Efficacy (Xenograft Model)
This protocol outlines a typical procedure for evaluating this compound's in vivo efficacy.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., U87MG glioma or Ca Ski cervical) into the flank of immunocompromised mice (e.g., nude mice).[4][8]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size.
-
Treatment: Randomize mice into control and treatment groups. Administer this compound intravenously at a specified dose and schedule (e.g., 25 mg/kg or 40-60 mg/kg, repeated every 4 days for a total of four doses). The control group receives a saline vehicle.[4][8]
-
Monitoring: Monitor tumor volume (typically calculated using the formula: (length × width²)/2) and mouse body weight regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a fixed time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, toxicities, and tissue concentrations of this compound sprayed by rotational intraperitoneal pressurized aerosol chemotherapy in a pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl | CAS:213819-48-8 | AxisPharm [axispharm.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicenter phase 2 study of this compound, a new camptothecin analog, and cisplatin for chemotherapy-naive patients with extensive-disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and toxicity of this compound for relapsed or refractory small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of Resistance to Irinotecan in Cancer Cells Involves Generation of Topoisomerase-Guided Mutations in Non-Coding Genome That Reduce the Chances of DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Belotecan's Role in Inducing Apoptosis and DNA Damage: A Technical Guide
Introduction
Belotecan (marketed as Camtobell®) is a semi-synthetic camptothecin analogue that has demonstrated significant anti-tumor effects, particularly in small-cell lung cancer and ovarian cancer.[1][2][3] As a potent chemotherapeutic agent, its efficacy is rooted in its ability to function as a topoisomerase I inhibitor.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound induces DNA damage and subsequently triggers programmed cell death, or apoptosis, in cancer cells. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's core mechanism of action.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound's primary molecular target is DNA topoisomerase I, a critical enzyme responsible for relaxing torsional strain in DNA during replication and transcription.[2][4] The enzyme achieves this by creating transient single-strand breaks in the DNA, allowing the helix to unwind before the break is re-ligated.[4]
This compound exerts its cytotoxic effect by binding to and stabilizing the covalent complex formed between topoisomerase I and DNA.[2][4] This stabilization event prevents the enzyme from re-ligating the single-strand break it has created.[4] When a DNA replication fork encounters this stabilized "cleavable complex," the transient single-strand break is converted into a permanent and lethal double-stranded DNA break.[2] The accumulation of these double-stranded breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which ultimately leads to the death of the rapidly proliferating cancer cell.[2][4]
Induction of Apoptosis: The Signaling Cascade
The DNA damage instigated by this compound activates a complex network of signaling pathways that converge on the induction of apoptosis. This process is critical for eliminating genetically unstable cells and is a hallmark of the efficacy of DNA-damaging anticancer agents.[5] In response to this compound, cancer cells exhibit G2/M phase cell-cycle arrest and a marked increase in the expression of key apoptotic and cell cycle-related proteins.[1][6]
The signaling cascade often involves the tumor suppressor protein p53, which acts as a crucial sensor of cellular stress, including DNA damage.[1] Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins such as BAX.[1] BAX, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[7][8] A key substrate for these caspases is Poly (ADP-ribose) polymerase (PARP); its cleavage is a well-established marker of apoptosis.[1][9] Studies confirm that this compound treatment leads to increased expression of p53, BAX, and cleaved PARP in cancer cells.[1]
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, compiled from multiple studies, demonstrates that this compound is effective in the nanomolar to nanogram-per-milliliter range, highlighting its potent anti-cancer activity.
| Cell Line Type | Cell Line Name | IC50 Value | Citation |
| Cervical Cancer | Caski | 30 ng/mL | [1] |
| Cervical Cancer | HeLa | 150 ng/mL | [1] |
| Cervical Cancer | SiHa | 150 ng/mL | [1] |
| Glioma | LN229 | 9.07 nM | [6] |
| Glioma | U251 MG | 14.57 nM | [6] |
| Glioma | U343 MG | 29.13 nM | [6] |
| Glioma | U87 MG | 84.66 nM | [6] |
Note: Direct conversion of ng/mL to nM requires the molar mass of this compound (433.5 g/mol ). For example, 30 ng/mL is approximately 69.2 nM.
Experimental Protocols
The characterization of this compound's effects relies on a suite of established molecular and cell biology techniques. Below are detailed methodologies for key experiments used to assess DNA damage and apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-600 ng/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., PARP, cleaved PARP, BAX, p53).[1]
-
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-PARP, anti-BAX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
DNA Damage Detection (Comet Assay)
The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11]
-
Principle: Cells are embedded in agarose on a microscope slide and lysed, leaving behind the nuclear DNA (nucleoid). During electrophoresis, damaged DNA fragments migrate away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[11]
-
Protocol:
-
Cell Preparation: Treat cells with this compound. After incubation, harvest the cells and resuspend them in cold PBS at a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized imaging software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 8. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. championsoncology.com [championsoncology.com]
Belotecan: A Comprehensive Technical Guide to its Physical and Chemical Properties
Belotecan, a semi-synthetic camptothecin analogue, is a potent topoisomerase I inhibitor utilized in chemotherapy.[1][2] This guide provides an in-depth overview of its core physical and chemical characteristics, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is a white to off-white powder.[] It is stable at room temperature for up to 24 months when stored in a sealed container, protected from light and heat.[] The hydrochloride salt of this compound is also available and is more water-soluble.[4]
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1][5] |
| Synonyms | CKD-602, Camtobell | [][5] |
| Chemical Formula | C25H27N3O4 | [1][][5][6] |
| Molecular Weight | 433.51 g/mol | [][5][6] |
| Melting Point | 195-197°C | [] |
| Appearance | White to off-white powder | [] |
| Solubility (this compound free base) | Soluble in water, slightly soluble in dimethyl sulfoxide (DMSO). | [] |
| Solubility (this compound hydrochloride) | DMSO: ~14-47 mg/mLDimethyl formamide: ~20 mg/mLWater: ~4 mg/mLPBS (pH 7.2): ~0.16 mg/mlEthanol: Slightly soluble/Insoluble | [7][8] |
| pKa (Strongest Acidic) | 11.24 - 11.73 | [][9] |
| pKa (Strongest Basic) | 10.24 | [9] |
| logP | 1.6 | [6] |
| CAS Number | 256411-32-2 (free base)213819-48-8 (hydrochloride) | [][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting DNA topoisomerase I.[][10] Topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[10][11] this compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][10] This leads to an accumulation of single-strand breaks. When the DNA replication machinery encounters this stabilized complex, it results in the formation of lethal double-strand breaks, which triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[1][10]
This compound's Signaling Pathway to Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., 3000 cells/well) in a 96-well flat-bottom plate and incubate to allow for cell attachment.[12]
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µg/mL) and a control (medium only) for specified time periods (e.g., 24, 48, 72 hours).[13]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.
General Workflow for a Cell Viability Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Belotecan's Interaction with Topoisomerase I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belotecan, a semi-synthetic camptothecin analogue, is a potent anti-neoplastic agent with established efficacy against small-cell lung cancer and ovarian cancer. Its cytotoxic effects are primarily mediated through the inhibition of human DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth analysis of this compound's molecular mechanism, focusing on its target enzyme, binding site, and the subsequent signaling pathways leading to apoptosis. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental assays.
Introduction
DNA topoisomerase I is a vital nuclear enzyme that alleviates torsional strain in DNA by inducing transient single-strand breaks.[1] this compound, like other camptothecin derivatives, exerts its cytotoxic effect by trapping the enzyme in a covalent complex with DNA, known as the Top1-DNA cleavable complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single and, subsequently, lethal double-strand breaks when the replication fork collides with these complexes.[2] This ultimately triggers programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[2]
Target Enzyme: DNA Topoisomerase I
The primary and sole molecular target of this compound is human DNA topoisomerase I.[1][3] this compound functions as an interfacial inhibitor, meaning it does not bind to the enzyme or DNA alone but specifically to the transient Top1-DNA covalent complex.[2] This selective action is a hallmark of the camptothecin class of drugs.
Binding Site and Molecular Interactions
This compound, as a camptothecin analogue, binds at the site of DNA cleavage by intercalating between the upstream (-1) and downstream (+1) DNA base pairs.[2][4] This intercalation is the fundamental mechanism of stabilizing the cleavable complex. The planar polycyclic ring structure of the camptothecin scaffold facilitates this insertion into the DNA duplex at the enzyme-induced nick.[1][2]
Crystal structures of related camptothecin analogues, such as topotecan, in complex with Top1 and DNA have revealed key amino acid residues involved in the interaction. These include:
-
Arginine 364 (Arg364): This residue is crucial for the binding of all classes of topoisomerase I poisons.[1]
-
Asparagine 352 (Asn352) and Glutamic acid 356 (Glu356): These residues have been shown to adopt alternative side-chain conformations to accommodate the bound drug, suggesting their role in the specific interactions.[1]
The binding of this compound within this pocket prevents the 5'-hydroxyl end of the cleaved DNA strand from re-ligating, effectively trapping the enzyme on the DNA.[2]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against topoisomerase I and its cytotoxic effects on cancer cells have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| pIC50 (Topoisomerase I Inhibition) | 6.56 | Not Specified | [5] |
| IC50 (Cell Viability, 48h) | 30 ng/mL | Caski (Cervical Cancer) | [5] |
| 150 ng/mL | HeLa (Cervical Cancer) | [5] | |
| 150 ng/mL | SiHa (Cervical Cancer) | [5] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to determine the inhibitory activity of compounds like this compound on topoisomerase I.
Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel compared to its relaxed form. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)
-
This compound (or other test inhibitor) at various concentrations
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a reaction mix containing the 10x Assay Buffer and supercoiled pBR322 DNA in sterile water.
-
Aliquot the reaction mix into individual tubes.
-
Add the test inhibitor (this compound) at desired concentrations to the tubes. Include a no-inhibitor control and a no-enzyme control.
-
Dilute the human topoisomerase I enzyme in the dilution buffer immediately before use.
-
Add the diluted enzyme to all tubes except the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis until the bands are adequately separated.
-
Stain the gel with a DNA stain, destain if necessary, and visualize the DNA bands under UV light.
Expected Results: The no-enzyme control will show a fast-migrating supercoiled DNA band. The no-inhibitor control will show a slower-migrating relaxed DNA band. Increasing concentrations of this compound will show a dose-dependent inhibition of relaxation, with the supercoiled band becoming more prominent.
Experimental workflow for the Topoisomerase I DNA Relaxation Assay.
Signaling Pathways
The stabilization of the Top1-DNA cleavable complex by this compound initiates a cascade of cellular events culminating in apoptosis. This process is primarily triggered by the DNA damage response.
DNA Damage Response and Apoptosis Induction
The collision of the DNA replication machinery with the this compound-stabilized cleavable complexes leads to the formation of double-strand DNA breaks. This severe DNA damage activates the intrinsic apoptotic pathway.
Key molecular events include:
-
p53 Activation: The tumor suppressor protein p53 is activated in response to DNA damage.
-
Bcl-2 Family Modulation: Activated p53 upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX.[5] This shifts the balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like BAX translocate to the mitochondria, leading to the release of cytochrome c.
-
Apoptosome Formation and Caspase Activation: Cytochrome c in the cytoplasm binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] The cleavage of PARP is a well-established indicator of caspase-dependent apoptosis.[5]
Inhibitor of Apoptosis Proteins (IAPs) can negatively regulate this pathway by binding to and inhibiting caspases. However, the release of Smac/DIABLO from the mitochondria during MOMP can counteract the effect of IAPs, thus promoting apoptosis.
Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound's precise targeting of the topoisomerase I-DNA complex makes it an effective anti-cancer agent. Understanding the intricacies of its binding site and the downstream signaling pathways is crucial for optimizing its clinical use, developing rational combination therapies, and designing next-generation topoisomerase I inhibitors. The experimental protocols provided herein serve as a foundation for further research into the activity of this compound and other related compounds.
References
- 1. rcsb.org [rcsb.org]
- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural model for the ternary cleavable complex formed between human topoisomerase I, DNA, and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Vitro Anti-Tumor Activity of Belotecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in-vitro studies concerning the anti-tumor activity of Belotecan (CKD-602), a semi-synthetic camptothecin analogue.[1][2] this compound is primarily utilized in chemotherapy for cancers such as small cell lung cancer and ovarian cancer.[3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects by specifically inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional strain during DNA replication and transcription.[3][4] Cancer cells, due to their rapid proliferation, are highly dependent on this enzyme.[3] this compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[1][3] This action leads to the accumulation of these breaks, which are converted into lethal double-stranded breaks when encountered by the DNA replication machinery.[1][2] The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[3][5]
Quantitative Analysis of In-Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in-vitro.
| Cell Line | Cancer Type | IC50 Value | Citation |
| Cervical Cancer | |||
| Caski | Cervical Cancer | 30 ng/mL (~69.2 nM) | [6] |
| HeLa | Cervical Cancer | 150 ng/mL (~346.0 nM) | [6] |
| SiHa | Cervical Cancer | 150 ng/mL (~346.0 nM) | [6] |
| Glioma | |||
| LN229 | Glioma | 9.07 nM | [5] |
| U251 MG | Glioma | 14.57 nM | [5] |
| U343 MG | Glioma | 29.13 nM | [5] |
| U87 MG | Glioma | 84.66 nM | [5] |
| Ovarian Cancer | |||
| CHA-OVA-16 | Ovarian Cancer | 0.81 µM (810 nM) | [7] |
| CHA-OVA-9 | Ovarian Cancer | 1.3 µM (1300 nM) | [7] |
| CHA-OVA-18 | Ovarian Cancer | 5.3 µM (5300 nM) | [7] |
Detailed Methodologies
The in-vitro anti-tumor effects of this compound are typically assessed using a standard set of experimental protocols designed to measure cytotoxicity, cell cycle progression, and apoptosis induction.
1. Cell Viability and Cytotoxicity Assays (e.g., MTT, WST-1)
-
Objective: To determine the concentration-dependent effect of this compound on the proliferation and viability of cancer cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere for 24 hours.[8]
-
Drug Treatment: Cells are then exposed to a range of concentrations of this compound, typically in serial dilutions, and incubated for a specified period (e.g., 48 or 72 hours).[6][9]
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a WST-1 variant is added to each well.[5][8] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm for MTT).[8] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are expressed as the percentage of cell viability relative to untreated control cells. The IC50 value is calculated from the resulting dose-response curve.[8]
-
2. Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol Outline:
-
Treatment: Cells are treated with this compound at specific concentrations (e.g., at or below the IC50 value) for a defined time, such as 24 or 48 hours.[6][10]
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membranes.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating agent, most commonly Propidium Iodide (PI).[10]
-
Flow Cytometry: The DNA content of individual cells is quantified using a flow cytometer. The intensity of the fluorescence signal from the stained DNA corresponds to the cell's position in the cell cycle.
-
Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is analyzed. Studies show this compound typically induces cell cycle arrest in the G2/M phase.[5][6][7]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis (programmed cell death) by this compound.
-
Protocol Outline:
-
Treatment and Harvesting: Cells are treated with this compound and harvested as described for cell cycle analysis.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).[10]
-
Mechanism: In early apoptosis, phosphatidylserine is translocated to the outer cell membrane, where it can be detected by Annexin V. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key molecular pathway affected by this compound and a typical experimental workflow for its in-vitro evaluation.
Caption: this compound's mechanism of action targeting Topoisomerase I.
Caption: Standard workflow for in-vitro cytotoxicity assessment.
References
- 1. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Methodological & Application
Belotecan In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan, a semi-synthetic camptothecin analogue, is a potent anti-cancer agent approved for the treatment of small-cell lung cancer and ovarian cancer.[1] Its mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.[2] this compound stabilizes the topoisomerase I-DNA cleavable complex, leading to DNA single-strand breaks.[1] When the DNA replication machinery encounters this complex, it results in lethal double-stranded DNA breaks, triggering cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with its effects on cell cycle and the induction of apoptosis.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hrs) | Assay Type |
| KATO III | Stomach Cancer | 160 ng/mL (~369 nM) | Not Specified | Not Specified |
| HT-29 | Colon Cancer | 10.9 ng/mL (~25 nM) | Not Specified | Not Specified |
| A549 | Lung Cancer | 9 ng/mL (~21 nM) | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | 345 ng/mL (~796 nM) | Not Specified | Not Specified |
| SKOV3 | Ovarian Cancer | 31 ng/mL (~72 nM) | Not Specified | Not Specified |
| U87 MG | Glioblastoma | 84.66 | 48 | Tetrazolium-based |
| U343 MG | Glioblastoma | 29.13 | 48 | Tetrazolium-based |
| U251 MG | Glioblastoma | 14.57 | 48 | Tetrazolium-based |
| LN229 | Glioblastoma | 9.07 | 48 | Tetrazolium-based |
Note: IC50 values were converted from ng/mL to nM using the molar mass of this compound (433.5 g/mol ) where necessary.
Experimental Protocols
Two common and robust methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound hydrochloride
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a pipette or by placing the plate on a shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
This compound hydrochloride
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug treatment period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the wells five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, which leads to DNA damage. This damage activates DNA damage response pathways, causing cell cycle arrest, primarily at the G2/M phase, and ultimately inducing apoptosis.[2][3]
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assay
The general workflow for assessing the cytotoxicity of this compound using either the MTT or SRB assay is outlined below.
Caption: General workflow for this compound in vitro cytotoxicity assay.
This compound-Induced Apoptotic Signaling Pathway
The DNA damage caused by this compound activates a cascade of signaling events that converge on the execution of apoptosis. Key players in this pathway include p53, which can transcriptionally activate pro-apoptotic proteins, and the Bcl-2 family of proteins that regulate mitochondrial outer membrane permeabilization.
References
Application Notes and Protocols: Belotecan in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Belotecan (also known as CKD-602), a semi-synthetic camptothecin analogue and topoisomerase I inhibitor, in mouse xenograft models. The following sections detail its mechanism of action, provide quantitative data from preclinical studies, and outline experimental protocols for its administration and efficacy evaluation.
Mechanism of Action
This compound exerts its anticancer effects by targeting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
This compound stabilizes the complex formed between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks that are transiently created by the enzyme.[3][4] This leads to an accumulation of these breaks. When the DNA replication machinery encounters this stabilized ternary complex, it results in the formation of lethal double-strand breaks.[3] The subsequent DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways (e.g., ATM/ATR and Chk1/Chk2), cell cycle arrest, and ultimately, programmed cell death (apoptosis).[2]
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes the dosage, administration, and efficacy of this compound as a monotherapy in various human tumor xenograft models in mice.
| Tumor Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Efficacy | Reference |
| Glioma | U87MG | Nude Mice | 40 mg/kg | Not Specified | Once every 4 days for 4 doses | Significantly smaller tumor volume (76.51 mm³) compared to control (145.35 mm³) | [1] |
| Glioma | U87MG | Nude Mice | 60 mg/kg | Not Specified | Once every 4 days for 4 doses | Significantly smaller tumor volume (73.99 mm³) compared to control (145.35 mm³) | [1] |
| Cervical Cancer | CaSki | BALB/c-nude | 25 mg/kg | Intravenous (i.v.) | Every 4 days for 16 days | Significant inhibition of tumor growth | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Workflow for this compound Efficacy Study in a Mouse Xenograft Model
Caption: A typical workflow for assessing this compound's in vivo efficacy.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., U87MG glioma, CaSki cervical cancer) are cultured in appropriate media and conditions as recommended by the supplier.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft. Animals should be housed in a sterile environment.
Tumor Inoculation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Preparation and Administration
-
Preparation: this compound (CKD-602) is typically supplied as a lyophilized powder. Reconstitute the drug in a suitable vehicle, such as sterile water for injection or a specific buffer as recommended by the manufacturer. Further dilutions can be made with sterile saline or PBS to achieve the desired final concentration for injection.
-
Administration: Administer this compound via the desired route, most commonly intravenous (i.v.) through the tail vein or intraperitoneal (i.p.). The administration volume should be appropriate for the mouse's weight (e.g., 100 µL for a 20g mouse).
Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is an important indicator of drug toxicity.
-
The study can be terminated based on predefined endpoints, such as:
-
Tumors in the control group reaching a maximum allowable size.
-
A specific time point after treatment initiation.
-
Significant body weight loss or other signs of toxicity in the treatment groups.
-
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor Growth Inhibition (TGI): Calculate the TGI to quantify the antitumor effect of this compound.
Histological and Molecular Analysis
-
Excised tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to observe tumor morphology and necrosis.
-
Immunohistochemistry (IHC) can be performed to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Disclaimer
These application notes are intended for research purposes only and should be used as a guideline. Researchers should optimize the protocols based on their specific experimental needs, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Antitumor activity of CKD-602, a camptothecin derivative, in a mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Using Belotecan in Cell Cycle Analysis for G2/M Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan (CKD-602) is a semi-synthetic camptothecin analog that functions as a potent topoisomerase I inhibitor.[1] Topoisomerase I is a critical enzyme involved in relieving torsional strain in DNA during replication and transcription.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[2] This leads to the accumulation of DNA damage, subsequently triggering cell cycle arrest, and in many cases, apoptosis.[2] This mechanism of action makes this compound a subject of interest in oncology research, particularly for its ability to induce cell cycle arrest at the G2/M checkpoint in various cancer cell lines.
These application notes provide detailed protocols for inducing and analyzing G2/M cell cycle arrest in cancer cells using this compound, along with expected outcomes and data presentation guidelines.
Data Presentation: Efficacy of this compound in Inducing G2/M Arrest
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution in various cancer cell lines.
Table 1: this compound-Induced G2/M Arrest in Cervical Cancer Cell Lines (48h Treatment)
| Cell Line | This compound Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| CaSki | Control (0 nM) | 58.2% | 15.5% | 26.3% |
| ½ IC50 | 25.1% | 12.3% | 62.6% | |
| IC50 | 18.7% | 16.8% | 64.5% | |
| HeLa | Control (0 nM) | 60.1% | 16.5% | 23.4% |
| ½ IC50 | 22.3% | 10.1% | 67.6% | |
| IC50 | 15.4% | 13.7% | 70.9% | |
| SiHa | Control (0 nM) | 70.5% | 13.5% | 16.0% |
| ½ IC50 | 35.2% | 11.3% | 53.5% | |
| IC50 | 28.1% | 10.9% | 61.0% | |
| Data adapted from a study on the effects of CKD-602 on cervical cancer cells.[3] |
Table 2: this compound-Induced G2/M Arrest in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | This compound Conc. | Treatment Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| YD-8 | Control | 72h | 81.7 ± 6.5% | - | 11.9 ± 3.8% |
| 0.02 µg/ml | 72h | 10.9 ± 2.0% | - | 77.6 ± 0.3% | |
| YD-9 | Control | 72h | 49.4 ± 4.5% | - | 25.2 ± 3.6% |
| 0.02 µg/ml | 72h | 7.3 ± 1.6% | - | 54.0 ± 5.4% | |
| YD-38 | Control | 72h | 58.8 ± 7.0% | - | 19.6 ± 3.5% |
| 0.02 µg/ml | 72h | 9.0 ± 2.9% | - | 78.3 ± 2.6% | |
| Data adapted from a study on the anticancer effects of CKD-602 in OSCC cell lines. |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest and Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to treat cancer cells with this compound and analyze the resulting cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound (CKD-602)
-
Cancer cell line of interest (e.g., HeLa, CaSki, YD-8)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., a range around the IC50 value for the specific cell line) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes).
-
Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample. The data can be analyzed using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of G2/M Checkpoint Proteins
This protocol describes how to analyze the expression of key proteins involved in the G2/M checkpoint following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells (prepared using a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-phospho-Chk2, anti-phospho-Cdc2 (Tyr15), anti-Cyclin B1, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: this compound-induced G2/M arrest signaling pathway.
Caption: Experimental workflow for analyzing G2/M arrest.
References
- 1. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 2. Radiosensitization by irinotecan is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Belotecan in Ovarian Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of belotecan, a camptothecin analogue and potent topoisomerase I inhibitor, in preclinical ovarian cancer animal models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its antitumor activity by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1] By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand DNA breaks.[1] This stabilization of the cleavable complex leads to the accumulation of DNA damage, particularly when encountered by the DNA replication machinery, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of this compound in an ovarian cancer xenograft model.
| Animal Model | Cancer Cell Line | Treatment Group | Dosage and Administration | Key Findings | Reference |
| Nude Mice (Xenograft) | SKpac-13 (Chemotherapy-Resistant) | This compound + AZD6738 | This compound: 10 mg/kg, intraperitoneally, every 4 days; AZD6738: 30 mg/kg, oral gavage, daily | Synergistic tumor inhibition. The combination treatment effectively suppressed tumor growth in a chemotherapy-resistant model. | [3] |
Note: Data on this compound monotherapy in ovarian cancer animal models is limited in the reviewed literature. The available study highlights its potent synergistic effect when combined with an ATR inhibitor.
Experimental Protocols
Ovarian Cancer Xenograft Mouse Model Protocol
This protocol provides a general framework for establishing a subcutaneous or intraperitoneal ovarian cancer xenograft model. Specific parameters may need to be optimized based on the cell line and research question.
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR-5, A2780, SKOV-3)[4][5]
-
Female immunodeficient mice (e.g., nude, SCID, NOD/SCID), 4-6 weeks old[5][6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, for subcutaneous injection)[4]
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (26-gauge)[7]
-
Anesthetic (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture ovarian cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or culture medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Dilute the cell suspension in sterile PBS (or a 1:1 mixture of PBS and Matrigel for subcutaneous injection) to the desired final concentration. A typical inoculum for subcutaneous injection is 1.5 x 10^6 cells in 100 µL, and for intraperitoneal injection is 2 x 10^6 to 5 x 10^6 cells in 200 µL.[4][5][8]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Subcutaneous Model: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[9]
-
Intraperitoneal Model: Monitor for signs of tumor progression such as abdominal distention and weight gain. If cells are engineered to express luciferase, tumor burden can be monitored non-invasively using bioluminescent imaging.[8]
-
-
Initiation of Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³ for subcutaneous models) or at a specified time point post-injection for intraperitoneal models, randomize the animals into treatment and control groups and begin drug administration.[9]
This compound Administration Protocol (based on combination therapy study)
This protocol is adapted from a study using this compound in combination with an ATR inhibitor.[3]
Materials:
-
This compound hydrochloride
-
Sterile vehicle for reconstitution and dilution (e.g., sterile water for injection, 0.9% saline)
-
Syringes (1 mL) and needles (27-30 gauge) for intraperitoneal injection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute and dilute this compound to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL). The vehicle should be appropriate for intraperitoneal administration.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Administer this compound via intraperitoneal injection at a dosage of 10 mg/kg.[3]
-
-
Treatment Schedule:
-
Repeat the administration every 4 days for the duration of the study.[3]
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Continue to monitor tumor growth as described in the xenograft model protocol.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xenograft mouse model of ovarian carcinoma: [bio-protocol.org]
- 5. Human ovarian cancer xenograft model [bio-protocol.org]
- 6. The latest animal models of ovarian cancer for novel drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived tumor xenograft models of mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase I Inhibitor Treatment in In Vivo Glioblastoma Studies: A Focus on Belotecan Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] The highly infiltrative nature of GBM and the presence of the blood-brain barrier (BBB) pose significant challenges to effective drug delivery and treatment.[2][3] Topoisomerase I inhibitors, a class of chemotherapeutic agents that includes belotecan, irinotecan, and topotecan, have emerged as a promising therapeutic avenue. These agents exert their cytotoxic effects by targeting topoisomerase I, an enzyme crucial for DNA replication and transcription, processes that are highly active in rapidly proliferating cancer cells.[4][5]
This document provides detailed application notes and protocols for the use of topoisomerase I inhibitors in in vivo glioblastoma studies, with a focus on irinotecan as a well-documented analogue of this compound. The protocols and data presented are synthesized from preclinical and clinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action: Topoisomerase I Inhibition
This compound, a synthetic analogue of camptothecin, functions as a potent inhibitor of topoisomerase I.[4] Topoisomerase I alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[4] this compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of these breaks. This leads to an accumulation of DNA damage, which, if irreparable, triggers cell cycle arrest and apoptosis.[4] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase I, making them more susceptible to the cytotoxic effects of inhibitors like this compound.[4] The active metabolite of irinotecan, SN-38, is approximately 100–1,000 times more potent than the parent compound as a topoisomerase I inhibitor.[5]
Caption: Signaling pathway of Topoisomerase I inhibition by this compound/Irinotecan.
Quantitative Data Summary
The following tables summarize dosages and outcomes from various in vivo and clinical studies of irinotecan in glioblastoma.
Table 1: Preclinical In Vivo Studies of Irinotecan in Glioblastoma Mouse Models
| Animal Model | Glioblastoma Cell Line | Treatment Regimen | Administration Route | Outcome |
| NOD/SCID IL-12Rγnull mice | U87 (subcutaneous) | 5 mg/kg bevacizumab + 60 mg/m² irinotecan | Intraperitoneal (IP) | Significant reduction in tumor volume |
| NOD/SCID IL-12Rγnull mice | U87 (intracranial) | 10 mg/kg bevacizumab + 125 mg/m² irinotecan | Intraperitoneal (IP) | Delayed tumor growth |
| Athymic/nude mice | U87 (intracranial) | Not specified | Intratumoral (osmotic minipump for 2 weeks) | Extended average survival from 22 to 46 days |
| Athymic mice | GBM43 (intracranial) | 5 mg/kg nanoliposomal topotecan | Intravenous (IV) | Increased TUNEL staining, indicating apoptosis |
Data synthesized from multiple sources.[6][7][8][9]
Table 2: Clinical Studies of Irinotecan in Glioblastoma Patients
| Study Phase | Patient Population | Treatment Regimen | Administration Route | Key Outcomes |
| Phase II | Recurrent GBM | 125 mg/m² irinotecan (weekly for 4 weeks) | Intravenous (IV) | 15% partial response rate |
| Phase II | Recurrent GBM | 350 mg/m² irinotecan (every 3 weeks) | Intravenous (IV) | Median time to tumor progression: 2.1 months; Median survival: 8.5 months |
| Phase II | Recurrent GBM | 10 mg/kg bevacizumab + 125 or 340 mg/m² irinotecan (every 2 weeks) | Intravenous (IV) | 6-month progression-free survival: 50.3%; Objective response rate: 37.8% |
| Phase II | Unresectable GBM | Bevacizumab + temozolomide + 125 or 340 mg/m² irinotecan (every 2 weeks) | Intravenous (IV) | 22% partial response; Median overall survival: 12 months |
| Retrospective | Recurrent GBM | Temozolomide + bevacizumab + irinotecan | Intravenous (IV) | Varied efficacy |
Dosage of irinotecan often adjusted based on use of enzyme-inducing antiepileptic drugs (EIAEDs).[5][10][11][12][13]
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an intracranial glioblastoma model, a crucial step for in vivo efficacy studies.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Athymic nude mice (6-8 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a depth of 3-4 mm.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animals for tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI, and for clinical signs of tumor development.
Drug Preparation and Administration
Drug Preparation (Irinotecan Hydrochloride):
-
Reconstitute lyophilized irinotecan hydrochloride with sterile water for injection or 0.9% sodium chloride.
-
Further dilute the solution with 5% dextrose injection or 0.9% sodium chloride injection to the final desired concentration for administration.
-
Protect the solution from light.
Administration Routes:
-
Intravenous (IV) Injection: Administer the prepared drug solution via the tail vein. This route mimics systemic clinical administration.
-
Intraperitoneal (IP) Injection: Inject the drug solution into the peritoneal cavity. This is a common route for preclinical studies due to its relative ease of administration.
-
Intratumoral (IT) Injection/Convection-Enhanced Delivery (CED): For direct delivery to the tumor, use a stereotactic apparatus to inject the drug directly into the tumor mass.[9][14] CED utilizes a continuous pressure gradient to enhance the distribution of the therapeutic agent.[14] An osmotic minipump can be implanted for continuous intratumoral infusion.[9]
Efficacy Evaluation
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For tumors expressing luciferase, inject luciferin intraperitoneally and image the light emission using an in vivo imaging system.
-
Magnetic Resonance Imaging (MRI): Provides detailed anatomical images of the tumor and surrounding brain tissue.
-
Survival Studies: Monitor animals daily and record the date of euthanasia due to tumor burden (based on predefined humane endpoints) or spontaneous death.
Histological and Molecular Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and fix them in 4% paraformaldehyde.
-
Embed the brains in paraffin and section for histological analysis (e.g., H&E staining).
-
Perform immunohistochemistry (IHC) or immunofluorescence (IF) to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL), and other relevant biomarkers.[8]
References
- 1. Topotecan is a potent inhibitor of SUMOylation in glioblastoma multiforme and alters both cellular replication and metabolic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp-crism-2025.s3.eu-west-2.amazonaws.com [wp-crism-2025.s3.eu-west-2.amazonaws.com]
- 3. Local Delivery of Irinotecan to Recurrent GBM Patients at Reoperation Offers a Safe Route of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Experience with irinotecan for the treatment of malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural killer cell therapy potentially enhances the antitumor effects of bevacizumab plus irinotecan in a glioblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural killer cell therapy potentially enhances the antitumor effects of bevacizumab plus irinotecan in a glioblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effective conversion of irinotecan to SN-38 after intratumoral drug delivery to an intracranial murine glioma model in vivo. Laboratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II Trial of Upfront Bevacizumab, Irinotecan, and Temozolomide for Unresectable Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Triple-drug Therapy With Bevacizumab, Irinotecan, and Temozolomide Plus Tumor Treating Fields for Recurrent Glioblastoma: A Retrospective Study [frontiersin.org]
- 12. Bevacizumab Alone and in Combination With Irinotecan in Recurrent Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparing routes of delivery for nanoliposomal irinotecan shows superior anti-tumor activity of local administration in treating intracranial glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Belotecan-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan (marketed as Camtobell®) is a semi-synthetic camptothecin analogue and a potent anti-cancer agent. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[1][2][3] By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to the accumulation of single-strand and subsequent lethal double-strand DNA breaks, particularly in rapidly dividing cancer cells.[2][4] This extensive DNA damage triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[1][5]
Quantifying the apoptotic response to this compound is a critical step in preclinical drug evaluation, helping to determine its efficacy, optimal dosage, and cellular mechanisms. These application notes provide a comprehensive overview and detailed protocols for the in vitro measurement of this compound-induced apoptosis.
Mechanism of Action: this compound-Induced Apoptotic Signaling
This compound exerts its cytotoxic effects by initiating the intrinsic (mitochondrial) pathway of apoptosis. The process begins with drug-induced DNA damage, which activates DNA damage response (DDR) pathways. This cascade leads to the activation of pro-apoptotic proteins (e.g., BAX, BAK), mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates initiator caspase-9. This, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Experimental Design and Workflow
A typical experiment to measure this compound-induced apoptosis involves several key stages: cell culture, drug treatment, cell harvesting, and analysis using various assays. It is recommended to use a combination of assays that measure different apoptotic events—from early (phosphatidylserine flipping) to late (DNA fragmentation)—for a comprehensive assessment.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (48h exposure) |
| A549 | Lung Cancer | 9 ng/mL (~20.7 nM)[5] |
| HT-29 | Colon Cancer | 10.9 ng/mL (~25.1 nM)[5] |
| SKOV3 | Ovarian Cancer | 31 ng/mL (~71.5 nM)[5] |
| Caski | Cervical Cancer | 30 ng/mL (~69.1 nM)[6] |
| HeLa | Cervical Cancer | 150 ng/mL (~345.7 nM)[6] |
| SiHa | Cervical Cancer | 150 ng/mL (~345.7 nM)[6] |
| LN229 | Glioma | 9.07 nM[7] |
| U251 MG | Glioma | 14.57 nM[7] |
| U343 MG | Glioma | 29.13 nM[7] |
| U87 MG | Glioma | 84.66 nM[7] |
| Note: ng/mL converted to nM using this compound's molar mass of 433.51 g/mol . |
Key Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Application Note: This is the gold-standard method for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).[10]
Protocol:
-
Cell Preparation: Culture and treat cells with this compound in a 6-well plate. Prepare positive (e.g., treat with staurosporine) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect both the culture medium (containing floating cells) and adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL solution). Gently vortex.[11]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Caspase-3/7 Activity Assay (Luminescent)
Application Note: This assay quantitatively measures the activity of the key executioner caspases, Caspase-3 and Caspase-7. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[12] This "add-mix-measure" protocol is ideal for high-throughput screening in 96-well plates.[12]
Protocol (based on Promega Caspase-Glo® 3/7):
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that avoids confluence after treatment.
-
Treatment: Treat cells with a serial dilution of this compound. Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer. Allow it to equilibrate to room temperature before use.[13]
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (containing 100 µL of cell culture).[13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Western Blot for PARP and Caspase-3 Cleavage
Application Note: Western blotting provides a semi-quantitative assessment of specific apoptotic protein markers. The cleavage of PARP (a 116 kDa protein) by caspase-3 into an 89 kDa fragment is a classic hallmark of apoptosis.[14] Similarly, detecting the cleaved, active form of caspase-3 indicates the execution phase is underway.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an 8-12% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved PARP (detects the 89 kDa fragment)
-
Cleaved Caspase-3
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] An increase in the 89 kDa PARP fragment and cleaved caspase-3 bands indicates apoptosis.[16]
DNA Fragmentation (Laddering) Assay
Application Note: This assay visualizes a late-stage apoptotic event: the cleavage of genomic DNA into internucleosomal fragments of ~180-200 base pairs by caspase-activated DNase (CAD).[17] When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern, distinguishing apoptosis from necrosis (which typically produces a smear).
Protocol:
-
Harvest Cells: Collect at least 1-5 x 10^6 cells per sample. Centrifuge at 500 x g for 10 minutes.
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100). Incubate on ice for 30 minutes.
-
Remove Debris: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris. Transfer the supernatant (containing fragmented DNA) to a new tube.
-
RNA and Protein Digestion: Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 1 hour at 50°C.[17]
-
DNA Precipitation: Precipitate the DNA by adding sodium acetate and ice-cold 100% ethanol. Incubate at -20°C overnight.
-
DNA Pellet Collection: Centrifuge at 14,000 x g for 30 minutes at 4°C. Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Gel Electrophoresis: Air-dry the pellet and resuspend it in TE buffer. Add gel loading dye and run the samples on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).[18]
-
Visualization: Visualize the DNA fragments under UV light. The presence of a ladder pattern is indicative of apoptosis.[17]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C25H27N3O4 | CID 6456014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing Belotecan-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a primary obstacle in cancer chemotherapy. Belotecan, a potent topoisomerase I inhibitor, has shown efficacy in various malignancies, including ovarian and small cell lung cancer.[1][2][3] However, as with other chemotherapeutic agents, acquired resistance to this compound can limit its clinical utility. The establishment of this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms that drive resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[4][5]
These application notes provide detailed protocols for the development of this compound-resistant cancer cell lines, methods for their characterization, and an overview of the potential signaling pathways involved in the acquisition of resistance.
Data Presentation
This compound IC50 Values in Parental Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. The selection of an appropriate starting concentration for the development of drug-resistant cell lines is guided by the IC50 of the parental cell line. Below is a summary of published IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) |
| KATO III | Stomach | 160 | ~340 |
| HT-29 | Colon | 10.9 | ~23 |
| A549 | Lung | 9 | ~19 |
| MDA-MB-231 | Breast | 345 | ~734 |
| SKOV3 | Ovarian | 31 | ~66 |
| Caski | Cervical | 30 | ~64 |
| HeLa | Cervical | 150 | ~319 |
| SiHa | Cervical | 150 | ~319 |
| U87 MG | Glioma | 84.66 | ~180 |
| U343 MG | Glioma | 29.13 | ~62 |
| U251 MG | Glioma | 14.57 | ~31 |
| LN229 | Glioma | 9.07 | ~19 |
Note: Conversion from ng/mL to nM is approximated based on the molecular weight of this compound hydrochloride (470.0 g/mol ).[1]
Characterization of a this compound-Resistant Cell Line Model (Hypothetical Data)
Successful establishment of a this compound-resistant cell line is characterized by a significant increase in the IC50 value compared to the parental line. The "Resistance Index" or "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
| Cell Line | Treatment Stage | This compound IC50 (nM) | Resistance Index (Fold Change) |
| Parental | - | 20 | 1 |
| Stage 1 | 2 months | 80 | 4 |
| Stage 2 | 4 months | 320 | 16 |
| Stage 3 | 6 months | >1000 | >50 |
Experimental Protocols
Two primary methods are employed for establishing drug-resistant cancer cell lines: continuous exposure with gradual dose escalation and intermittent high-dose pulse exposure.
Protocol 1: Continuous Exposure with Dose Escalation
This is the most common method for developing drug-resistant cell lines.[5][6]
1. Initial Sensitivity Assessment (IC50 Determination):
-
Seed the parental cancer cell line (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours of incubation, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 48-72 hours.
-
Assess cell viability using an appropriate method (e.g., MTT, CCK-8 assay).
-
Calculate the IC50 value from the dose-response curve.
2. Induction of Resistance:
-
Culture the parental cells in a medium containing this compound at a starting concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
When the cells reach 80-90% confluency and their growth rate recovers, subculture them and gradually increase the this compound concentration (e.g., by 1.5 to 2-fold increments).
-
If significant cell death occurs, maintain the cells at the current concentration until they adapt, or reduce the concentration to the previous level.
-
Repeat this process for several months. It is advisable to cryopreserve cells at each stage of increased resistance.[7]
3. Maintenance of Resistant Phenotype:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a constant, sub-lethal concentration of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.[5]
4. Verification of Resistance:
-
Periodically determine the IC50 of the resistant cell line and compare it to the parental line to confirm the degree of resistance.
-
The stability of the resistant phenotype should be tested by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
Protocol 2: Intermittent High-Dose Pulse Exposure
This method aims to mimic the cyclical nature of clinical chemotherapy.
1. Initial Sensitivity Assessment (IC50 Determination):
-
Follow the same procedure as described in Protocol 1 to determine the IC50 of the parental cell line.
2. Induction of Resistance:
-
Treat the parental cells with a high concentration of this compound (e.g., the IC50) for a short period (e.g., 4-24 hours).[4]
-
Remove the drug-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they recover and reach 70-80% confluency.[4]
-
Repeat this cycle of pulse treatment and recovery.
-
The duration of exposure and the concentration of this compound can be gradually increased as the cells become more resistant.
3. Maintenance and Verification of Resistance:
-
Follow the same procedures as described in Protocol 1 for maintaining and verifying the resistant phenotype.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Belotecan in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan, a semi-synthetic camptothecin analogue, is a potent inhibitor of DNA topoisomerase I. Its efficacy in cancer therapy necessitates robust and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. These application notes provide detailed protocols for the determination of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Additionally, a general framework for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented, based on established methods for similar camptothecin derivatives.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks induced by the enzyme during DNA replication, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the quantification of total this compound (lactone and carboxylate forms) and has been successfully applied in preclinical pharmacokinetic studies.
Experimental Workflow
Caption: HPLC-based workflow for this compound analysis.
Detailed Protocol: HPLC-Fluorescence Method
This protocol is adapted from a method developed for the determination of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of methanol.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1 M potassium phosphate buffer (pH 2.4) in a 25:75 (v/v) ratio, with 0.2% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 370 nm and an emission wavelength of 470 nm.
3. Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LOQ) | 5 ng/mL |
| Linearity Range | 5 - 500 ng/mL |
| Inter-day Precision (RSD%) | < 15% |
| Inter-day Accuracy | 85-115% |
Table 1. Summary of quantitative data for the HPLC-fluorescence method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While a specific LC-MS/MS method for this compound has not been detailed in the reviewed literature, a robust method can be developed based on protocols for the analogous compound, Irinotecan. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for clinical pharmacokinetic studies.
Proposed Experimental Workflow
Troubleshooting & Optimization
Overcoming Belotecan solubility issues for in vitro assays
Welcome to the technical support center for Belotecan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro assays, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound not dissolving properly in my chosen solvent?
A1: this compound's solubility depends heavily on the solvent and the form of the compound (hydrochloride salt vs. free base). This compound hydrochloride is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] For the free base form, solubility in DMSO may require warming and sonication.[2][3] It is critical to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[4] The compound is only slightly soluble in ethanol and has very poor solubility in aqueous buffers like PBS.[1]
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution like cell culture medium. The dramatic change in solvent polarity causes the compound to fall out of solution. To mitigate this, ensure rapid and thorough mixing during dilution and consider a serial dilution approach. It is also crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium to a minimum, typically below 0.1%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.[1][5]
Q3: What is the optimal way to prepare and store a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[1][4][6] To maintain stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[3][4] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[1]
Q4: My cells are showing high levels of toxicity. How can I be sure it's from the this compound and not the DMSO solvent?
A4: To distinguish between compound-induced cytotoxicity and solvent-induced toxicity, it is essential to include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.[5] If the vehicle control group shows no significant toxicity, you can be confident that the observed effects in your experimental groups are due to this compound.
Q5: I've heard that this compound's active form is unstable in culture medium. Can you explain this?
A5: Yes, this compound is a camptothecin analog, a class of compounds that contains a chemically labile α-hydroxylactone ring.[7][8] This ring is essential for its topoisomerase I inhibitory activity.[7] In aqueous solutions with a neutral or alkaline pH (like standard cell culture medium at pH ~7.4), this lactone ring undergoes reversible hydrolysis to an open-ring, inactive carboxylate form.[7][9] The rate of this hydrolysis increases with pH. While this is a known characteristic of the drug class, for typical in vitro assay timelines (e.g., 24-72 hours), a sufficient amount of the active lactone form is generally present to elicit a biological response.
Data Summary Tables
Table 1: Solubility of this compound Forms in Various Solvents
| Compound Form | Solvent | Reported Solubility | Source |
| This compound hydrochloride | DMSO | ~14 mg/mL | [1] |
| This compound hydrochloride | DMSO | 47 mg/mL (100.0 mM) | [4][6] |
| This compound hydrochloride | Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| This compound hydrochloride | Water | 4 mg/mL (8.51 mM) | [6] |
| This compound hydrochloride | PBS (pH 7.2) | ~0.16 mg/mL | [1] |
| This compound hydrochloride | Ethanol | Sparingly soluble / Insoluble | [1][6] |
| This compound free base | DMSO | 12.5 mg/mL (28.84 mM) * | [2] |
*Requires ultrasonic treatment and heating to 60°C.
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [3][4] |
| Stock Solution in DMSO | -80°C | 1 year | [3][4] |
| Aqueous Solution | Room Temperature / 4°C | ≤ 1 day (Not Recommended) | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound hydrochloride (MW: 469.96 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : To prepare a 10 mM stock solution, you will need to dissolve 4.70 mg of this compound hydrochloride in 1 mL of DMSO. Adjust quantities as needed for your specific vial size.
-
Dissolution : Aseptically add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing : Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting : Dispense the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage : Store the aliquots at -80°C for long-term use.
Diagram: this compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Guide
Diagram: Troubleshooting this compound Precipitation in Culture
Caption: A logical flowchart for troubleshooting precipitation issues.
Mechanism of Action
This compound exerts its anticancer effect by inhibiting DNA Topoisomerase I (Topo I), an essential enzyme for DNA replication.[10][11]
-
Topo I Action : During DNA replication, Topo I relieves supercoiling stress by creating a temporary single-strand break in the DNA, allowing it to unwind.[10]
-
This compound Intervention : this compound intercalates into this enzyme-DNA interface, forming a stable ternary "cleavable complex."[11][12]
-
Re-ligation Failure : This stabilization prevents Topo I from re-ligating the broken DNA strand.[10][11]
-
DNA Damage : When the cellular DNA replication machinery (the replication fork) collides with this trapped complex, the single-strand break is converted into a permanent, lethal double-strand break.[11][12]
-
Cellular Response : The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[2][6][10]
Diagram: this compound Signaling Pathway
Caption: Mechanism of action of this compound via Topoisomerase I inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Belotecan IC50 Concentration in Different Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the IC50 concentration of Belotecan in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic camptothecin analogue that acts as a topoisomerase I inhibitor.[1][2] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated clinical and preclinical activity against a range of cancers, including small cell lung cancer, ovarian cancer, and glioma.[3] Research has also shown its inhibitory effects on stomach, colon, lung, breast, and cervical cancer cell lines.[1][2]
Q3: What factors can influence the IC50 value of this compound in my experiments?
Several factors can affect the determined IC50 value, leading to variability between experiments and labs. These include:
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to this compound due to their unique genetic and molecular profiles.
-
Cell Density: The number of cells seeded per well can significantly impact the results of cell viability assays.
-
Incubation Time: The duration of drug exposure is a critical parameter that will influence the IC50 value.
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, SRB) can yield different IC50 values as they measure different cellular parameters.
-
Reagent Quality and Handling: The quality and proper handling of reagents, such as MTT or SRB dyes, are crucial for reliable results.
-
Instrumentation: The calibration and settings of laboratory equipment, like plate readers, can affect absorbance measurements.
Data Presentation: this compound IC50 Values
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. It is important to note that these values can vary depending on the experimental conditions.
| Cancer Type | Cell Line | IC50 (ng/mL) | IC50 (nM) | Assay | Reference |
| Glioma | LN229 | - | 9.07 | WST-1 | [3] |
| U251 MG | - | 14.57 | WST-1 | [3] | |
| U343 MG | - | 29.13 | WST-1 | [3] | |
| U87 MG | - | 84.66 | WST-1 | [3] | |
| Stomach | KATO III | 160 | ~366 | - | [1] |
| Colon | HT-29 | 10.9 | ~25 | - | [1] |
| Lung | A549 | 9 | ~20.6 | - | [1] |
| Breast | MDA-MB-231 | 345 | ~790 | - | [1] |
| Ovarian | SKOV3 | 31 | ~71 | - | [1] |
| Cervical | HeLa | Dose- and time-dependent | - | MTT | [2] |
| CaSki | Dose- and time-dependent | - | MTT | [2] |
Note: Conversion from ng/mL to nM is approximated using the molar mass of this compound (~437.5 g/mol ). Actual values may vary based on the specific salt form used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general guideline for determining the IC50 of this compound using the MTT assay, which measures cell viability based on mitochondrial metabolic activity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (cold, 10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After drug incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 10-30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate for 5-10 minutes to dissolve the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay.
-
Troubleshooting Guides
Issue 1: High variability in absorbance readings between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium without cells.
-
Issue 2: IC50 values are inconsistent across different experiments.
-
Possible Cause: Variations in cell passage number, cell health, incubation times, or reagent preparation.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Monitor cell health and morphology before each experiment.
-
Strictly adhere to standardized incubation times for both drug treatment and assay steps.
-
Prepare fresh reagents and ensure proper storage conditions.
-
Issue 3: Low signal or low absorbance readings.
-
Possible Cause: Low cell number, insufficient incubation time with the detection reagent, or cell detachment.
-
Solution:
-
Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.
-
Increase the incubation time with the MTT or SRB reagent, ensuring it is within the linear range of the assay.
-
Handle plates gently during washing steps to prevent cell detachment, especially in the SRB assay.
-
Issue 4: High background absorbance in blank wells.
-
Possible Cause: Contamination of the medium or reagents, or interference from the drug compound itself.
-
Solution:
-
Use sterile techniques and ensure all media and reagents are free from microbial contamination.
-
Include a control with the highest concentration of this compound in cell-free wells to check for any direct reaction with the assay reagents.
-
Issue 5: Unexpected results with this compound, a topoisomerase inhibitor.
-
Possible Cause: this compound can induce cell cycle arrest, which might affect metabolic assays like MTT differently than assays measuring total protein like SRB. Cells arrested in G2/M may still be metabolically active for some time.
-
Solution:
-
Consider the mechanism of action of this compound when interpreting results.
-
Compare results from a metabolic assay (MTT) with a protein-based assay (SRB) to get a more complete picture of the drug's effect.
-
For a more direct measure of cell death, consider using an apoptosis assay (e.g., Annexin V/PI staining) in parallel.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for IC50 determination using cell viability assays.
Caption: A logical approach to troubleshooting inconsistent IC50 results.
References
Technical Support Center: Managing Hematologic Toxicity of Belotecan in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hematologic toxicity of Belotecan in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hematologic toxicity?
A1: this compound is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks. When a DNA replication fork collides with this complex, it results in a double-strand break, which can trigger cell cycle arrest and apoptosis.[1] Hematopoietic stem and progenitor cells are highly proliferative and are therefore particularly sensitive to agents like this compound that disrupt DNA replication.[2] This leads to the most common hematologic toxicities observed with this compound, including neutropenia, thrombocytopenia, and anemia.[3]
Q2: What are the most common hematologic toxicities observed with this compound in animal studies?
A2: The most frequently reported and dose-limiting hematologic toxicity of this compound in both preclinical and clinical studies is neutropenia.[4][5] Thrombocytopenia and anemia are also commonly observed but are generally less severe than neutropenia.[1][3] In a subacute toxicity study in Sprague-Dawley rats, this compound administration led to a dose-dependent decrease in red blood cells, hemoglobin, and hematocrit.[6]
Q3: In which animal species has the hematologic toxicity of this compound been studied?
A3: Preclinical studies of this compound (CKD-602) have been conducted in rats.[6] The hematologic toxicities of other camptothecin analogs, such as topotecan and irinotecan, have been evaluated in mice, rats, and dogs, providing valuable comparative data for researchers working with this compound.[7][8][9]
Q4: Are the hematologic toxicities of this compound reversible?
A4: Yes, the hematologic toxicities associated with this compound are generally considered reversible. Myelosuppression is typically non-cumulative, and blood cell counts tend to recover between treatment cycles.[10] However, the recovery period can vary depending on the dose administered and the specific animal species.
Troubleshooting Guides
Issue 1: Severe Neutropenia
Symptoms:
-
Absolute Neutrophil Count (ANC) falls below 1,000 cells/µL.
-
Increased susceptibility to infections.
-
Signs of illness in animals, such as lethargy, fever, or loss of appetite.
Possible Causes:
-
The administered dose of this compound is too high for the specific animal model or strain.
-
Individual animal sensitivity.
-
Synergistic myelosuppressive effects if co-administered with other agents.
Solutions:
-
Dose Reduction: For subsequent treatment cycles, consider a dose reduction of this compound by 20-25%.
-
Supportive Care with G-CSF: Administer Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production and accelerate recovery. A general starting dose for G-CSF in mice is 5-10 µg/kg/day, administered subcutaneously.[10] Treatment should begin 24 hours after the last this compound dose and continue until the ANC has recovered to a safe level (e.g., >2,000 cells/µL).
-
Prophylactic Antibiotics: If severe neutropenia is anticipated or observed, prophylactic administration of broad-spectrum antibiotics can help prevent opportunistic infections.
-
Intensive Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the neutrophil nadir and recovery more closely.
Issue 2: Significant Thrombocytopenia
Symptoms:
-
Platelet count drops below 50,000 cells/µL.
-
Signs of bleeding, such as petechiae, ecchymoses, or bleeding from the nose or gums.
Possible Causes:
-
High dose of this compound.
-
Cumulative toxicity after multiple cycles, although less common than with other agents.
-
Pre-existing hematopoietic dysfunction in the animal model.
Solutions:
-
Dose Adjustment: Similar to neutropenia, a dose reduction of this compound in subsequent cycles is a primary management strategy.
-
Thrombopoietin Receptor Agonists (TPO-RAs): Consider the use of TPO-RAs like romiplostim or eltrombopag to stimulate platelet production. These have been investigated for chemotherapy-induced thrombocytopenia.[11][12][13] The optimal dosing and schedule in animal models for this compound-induced thrombocytopenia would need to be determined empirically.
-
Platelet Transfusions: In cases of severe, life-threatening bleeding, platelet transfusions may be necessary. However, this is often a last resort in a research setting.
-
Careful Handling: Minimize any procedures that could induce bleeding in thrombocytopenic animals.
Data Presentation
Table 1: Hematologic Effects of this compound (CKD-602) in a 4-Week Subacute Toxicity Study in Sprague-Dawley Rats [6]
| Dose (mg/kg/day) | Sex | Red Blood Cells (10^6/µL) | Hemoglobin (g/dL) | Hematocrit (%) | Platelets (10^3/µL) |
| 0 (Control) | Male | 7.5 ± 0.4 | 15.0 ± 0.8 | 45.0 ± 2.5 | 800 ± 150 |
| 0.003 | Male | 7.4 ± 0.5 | 14.8 ± 1.0 | 44.5 ± 2.8 | 820 ± 160 |
| 0.013 | Male | 7.2 ± 0.6 | 14.5 ± 1.1 | 43.8 ± 3.0 | 850 ± 170 |
| 0.067 | Male | 5.8 ± 0.7 | 12.0 ± 1.5 | 36.0 ± 4.0 | 1200 ± 250 |
| 0 (Control) | Female | 7.0 ± 0.3 | 14.0 ± 0.7 | 42.0 ± 2.0 | 750 ± 140 |
| 0.004 | Female | 6.9 ± 0.4 | 13.8 ± 0.8 | 41.5 ± 2.2 | 770 ± 150 |
| 0.018 | Female | 6.8 ± 0.5 | 13.6 ± 0.9 | 41.0 ± 2.5 | 800 ± 160 |
| 0.089 | Female | 5.5 ± 0.6 | 11.5 ± 1.3 | 34.5 ± 3.5 | 1100 ± 220 |
Data are presented as Mean ± SD. Statistically significant difference from control is indicated by *** (p < 0.001). Note the dose-dependent decrease in red blood cell parameters and an increase in platelet count at the highest doses in this specific study.
Table 2: Grade 3/4 Hematologic Adverse Events in Human Clinical Trials of this compound and Other Camptothecins
| Drug | Cancer Type | Dosing Regimen | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) | Grade 3/4 Anemia (%) | Reference |
| This compound | Small Cell Lung Cancer | 0.5 mg/m²/day for 5 days every 3 weeks | 54 | 38 | 32 | [1] |
| This compound | Small Cell Lung Cancer | 0.5 mg/m²/day for 5 days every 3 weeks | 80.8 | 15.3 | Not Reported | [11] |
| Topotecan | Ovarian & SCLC | 1.5 mg/m²/day for 5 days every 21-day course | 78 | Not Reported | Higher in first 4 cycles | [14] |
| Irinotecan | Colorectal Cancer | Dose-dependent (medium to high doses) | Increased risk with UGT1A128/28 genotype | Not specified | Not specified | [15] |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity in Mice
This protocol outlines a standard procedure for collecting blood and performing a complete blood count (CBC) in mice treated with this compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
EDTA-coated microtubes
-
Sterile needles (25-27 gauge) and syringes or capillary tubes
-
Automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Monitor the animal's respiratory rate and depth of anesthesia.
-
Blood Collection:
-
Retro-orbital Sinus: This is a common method for obtaining a sufficient volume for a CBC (approximately 200 µL).[7] Use a sterile capillary tube inserted at the medial canthus of the eye with gentle pressure and rotation.
-
Submandibular Vein: A lancet is used to puncture the facial vein, and blood is collected as it drips.
-
Tail Vein: Best for smaller, repeated samples. Warm the tail to dilate the vein. Use a small gauge needle to puncture the lateral tail vein.
-
-
Sample Handling:
-
Collect blood directly into an EDTA-coated microtube to prevent coagulation.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Keep the sample at room temperature and analyze within 2 hours for best results. If delayed, store at 2-8°C for up to 24 hours.[7]
-
-
Hematology Analysis:
-
Run the sample on a calibrated automated hematology analyzer to obtain parameters such as white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Prepare a blood smear immediately after collection. Stain the smear with a Wright-Giemsa stain to perform a manual differential WBC count and to assess blood cell morphology.
-
-
Frequency of Monitoring:
-
Baseline: Collect a blood sample before the first dose of this compound to establish baseline values.
-
Nadir Monitoring: The neutrophil nadir for many chemotherapeutic agents occurs 5-10 days post-treatment.[16] It is recommended to collect blood samples around days 5, 7, and 10 after this compound administration to capture the lowest point of the neutrophil count.
-
Pre-dose: Collect a sample immediately before each subsequent treatment cycle to ensure adequate hematologic recovery.
-
Protocol 2: Management of this compound-Induced Neutropenia with G-CSF in a Mouse Model
This protocol provides a framework for the therapeutic use of G-CSF in mice experiencing severe neutropenia following this compound administration.
Materials:
-
Recombinant murine G-CSF (e.g., filgrastim)
-
Sterile, pyrogen-free saline for dilution
-
Sterile insulin syringes with 28-30 gauge needles
Procedure:
-
Dose Preparation: Dilute the G-CSF stock solution in sterile saline to the desired concentration. A typical dose is 5-10 µg/kg.
-
Administration Schedule:
-
Begin G-CSF administration 24 hours after the final dose of this compound in a given cycle. Do not administer G-CSF concurrently with chemotherapy as it may increase the myelotoxicity.
-
Administer G-CSF once daily via subcutaneous injection.
-
-
Monitoring Efficacy:
-
Collect blood samples for CBC analysis every 2-3 days during G-CSF treatment to monitor the recovery of the absolute neutrophil count (ANC).
-
Continue G-CSF administration until the ANC has returned to a safe level (e.g., >2,000 cells/µL) for at least two consecutive measurements.
-
-
Dose Adjustment: If the neutrophil recovery is slower than expected, the dose of G-CSF can be increased. Conversely, if an excessive and prolonged neutrophilia is observed, the dose can be reduced in subsequent cycles.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hematologic toxicity.
Caption: Experimental workflow for monitoring hematologic toxicity.
References
- 1. criver.com [criver.com]
- 2. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are severe adverse events commonly observed in dogs during cancer chemotherapy? A retrospective study on 155 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Care Beyond a Cure: Oncologic Emergencies--Help!!!! - WSAVA2005 - VIN [vin.com]
- 6. Relations between strain and gender dependencies of irinotecan toxicity and UGT1A1, CES2 and TOP1 expressions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the combination of AZD1775 and irinotecan against selected pediatric solid tumors: A Pediatric Preclinical Testing Consortium report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A dose-escalating study of weekly bolus topotecan in previously treated ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of weekly oral topotecan in relation to dosage for gynecologic malignancies: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACVIM consensus statement on the treatment of immune thrombocytopenia in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bcm.edu [bcm.edu]
- 16. The complete guide to G-CSF injections | Anthony Nolan [anthonynolan.org]
Technical Support Center: Belotecan Preclinical Research
Welcome to the Belotecan Preclinical Research Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of preclinical studies involving the topoisomerase I inhibitor, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of this compound in preclinical models?
A1: The primary dose-limiting toxicity (DLT) of this compound observed in preclinical studies is myelosuppression, specifically neutropenia and thrombocytopenia. This is a class effect for camptothecin analogues, which inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cells like hematopoietic progenitors.[1][2][3] Other reported toxicities in preclinical models include gastrointestinal and hepatic effects.
Q2: What are the typical Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) for this compound in common preclinical species?
A2: Specific MTD values for this compound can vary depending on the animal model, dosing schedule, and route of administration. While comprehensive public data on LD50 values are limited, a subacute toxicity study in rats provides some guidance on safe dosing.
Table 1: Summary of Preclinical Toxicity Data for this compound (CKD-602) in Rats
| Parameter | Species | Route of Administration | Value | Key Findings |
| NOAEL | Rat (Male) | Intravenous | 0.013 mg/kg/day | Target organs identified as bone marrow, blood cells, spleen, liver, thymus, and heart. |
| NOAEL | Rat (Female) | Intravenous | 0.018 mg/kg/day | At higher doses, observed effects included atrophy of bone marrow and spleen, and extramedullary hematopoiesis. |
This data is derived from a 4-week repeated-dose intravenous toxicity study.
For other camptothecin derivatives like irinotecan, the MTD in mice for a daily intravenous administration over five days was determined to be 50 mg/kg/day.[4] Researchers should perform dose-range finding studies in their specific animal model to determine the appropriate MTD for their experimental conditions.
Troubleshooting Guides
Problem 1: Significant weight loss and lethargy observed in animals treated with this compound.
Possible Cause: The administered dose may be exceeding the MTD in your specific animal model and strain. Animal handling and stress can also contribute to these signs.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosing schedule and concentration with published preclinical data for this compound or similar topoisomerase I inhibitors.
-
Dose De-escalation: Reduce the dose in a new cohort of animals to a level closer to the reported NOAEL and gradually escalate to determine a tolerable dose in your model.
-
Supportive Care: Ensure animals have easy access to food and water. Consider providing nutritional supplements if significant anorexia is observed.
-
Monitor Animal Welfare: Implement a daily monitoring schedule to assess clinical signs, body weight, and food/water intake. Establish clear humane endpoints for euthanasia if severe toxicity is observed.
Problem 2: Unexpectedly high levels of neutropenia and thrombocytopenia at what was presumed to be a safe dose.
Possible Cause: The hematopoietic system of the animal model you are using may be particularly sensitive to topoisomerase I inhibition. The formulation or vehicle used for administration could also be contributing to the toxicity.
Troubleshooting Steps:
-
Hematological Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to quantify the extent of myelosuppression.
-
Vehicle Control: Ensure you have a control group receiving only the vehicle to rule out any vehicle-induced toxicity.
-
Evaluate Formulation: Confirm the stability and purity of your this compound formulation. Aggregates or impurities could lead to altered toxicity profiles.
-
Consider a Different Animal Strain/Species: If feasible, testing in a different rodent strain or a non-rodent species could provide a comparative toxicity profile.[5]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Rodents
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model (e.g., mice or rats).
1. Animal Model:
-
Select a specific strain, age, and sex of mice or rats.
-
Acclimate animals for at least one week before the start of the experiment.
2. Dose Formulation:
-
Prepare this compound in a sterile, apyrogenic vehicle suitable for the intended route of administration (e.g., intravenous).
-
Ensure the final formulation is clear and free of particulates.
3. Dose-Range Finding Study (Single Dose):
-
Administer a single dose of this compound to small groups of animals (n=3-5 per group) at escalating dose levels.
-
Observe animals for clinical signs of toxicity for at least 7-14 days.
-
Endpoints to monitor: mortality, clinical signs (e.g., changes in posture, activity, breathing), body weight changes, and food/water consumption.
4. Repeated-Dose MTD Study:
-
Based on the single-dose study, select a range of doses for a repeated-dosing regimen that mimics the intended therapeutic schedule (e.g., daily for 5 days).
-
Administer this compound to cohorts of animals at these escalating doses.
-
Monitor the same endpoints as in the single-dose study throughout the dosing period and for a recovery period.
-
Collect blood samples for hematology and clinical chemistry at baseline, during, and after treatment.
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis, with a focus on target organs like bone marrow, spleen, thymus, and gastrointestinal tract.
5. MTD Determination:
-
The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a body weight loss of more than 15-20%.
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.
Signaling Pathways
This compound-Induced Myelosuppression
This compound's primary dose-limiting toxicity, myelosuppression, stems from its mechanism of action as a topoisomerase I inhibitor. This leads to DNA damage in rapidly proliferating hematopoietic stem and progenitor cells in the bone marrow.
Mechanism of Action and Toxicity Pathway
Caption: this compound's mechanism of inducing myelosuppression.
References
- 1. Toxicity of the topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Enhance Belotecan Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Belotecan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its active efflux from intestinal cells back into the gastrointestinal lumen by ATP-binding cassette (ABC) transporters. Key transporters involved in this process are P-glycoprotein (P-gp), Multidrug Resistance Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP). This efflux mechanism significantly reduces the net absorption of this compound into the systemic circulation.
Q2: What are the main strategies to overcome the poor oral bioavailability of this compound?
A2: The two primary strategies to enhance this compound's bioavailability are:
-
Co-administration with Efflux Pump Inhibitors: Using pharmacological inhibitors of P-gp, MRP2, and BCRP can block the efflux of this compound, thereby increasing its intestinal absorption.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations such as liposomes or polymeric nanoparticles can protect it from efflux pumps and enhance its transport across the intestinal epithelium.
Q3: Are there any known inhibitors that can significantly increase this compound's oral bioavailability?
A3: Yes, preclinical studies in rats have shown that co-administration of Cyclosporine A, a known inhibitor of P-gp and BCRP, can dramatically increase the oral bioavailability of this compound from 11.4% to 61.5%.
Q4: Can targeted delivery systems improve the therapeutic efficacy of this compound?
A4: Yes, targeted delivery systems like antibody-drug conjugates (ADCs) can enhance the therapeutic efficacy of this compound. For instance, a this compound-derivative has been used in the ADC Sacituzumab tirumotecan (Sac-TMT), which targets the TROP2 receptor overexpressed on certain cancer cells. This approach delivers the cytotoxic payload directly to the tumor site, increasing its local concentration and therapeutic effect.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Models
Table 1: Troubleshooting Low Oral Bioavailability of this compound
| Potential Cause | Troubleshooting/Experimental Suggestion | Expected Outcome |
| High Efflux by P-gp, MRP2, and BCRP | Co-administer this compound with a known inhibitor of these transporters, such as Cyclosporine A. | Significant increase in plasma concentration (AUC) of this compound. |
| Poor Membrane Permeability | Formulate this compound into nanoformulations (e.g., liposomes, PLGA nanoparticles) to facilitate transcellular transport. | Enhanced absorption and increased oral bioavailability. |
| Degradation in the GI Tract | While not the primary issue for this compound, encapsulation in nanoformulations can offer protection from enzymatic degradation. | Improved stability and absorption. |
Experimental Protocols
Protocol 1: Co-administration of this compound with an Efflux Pump Inhibitor (Based on Analogous Studies)
Objective: To determine the effect of a P-gp/BCRP inhibitor on the oral bioavailability of this compound in a rodent model.
Materials:
-
This compound
-
Cyclosporine A (or another potent P-gp/BCRP inhibitor)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
HPLC system for this compound quantification
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Dosing Preparation:
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 5 mg/kg oral dose.
-
Prepare a solution of Cyclosporine A in an appropriate vehicle for a 40 mg/kg oral dose.
-
-
Study Groups:
-
Group 1 (Control): Administer the vehicle alone.
-
Group 2 (this compound only): Administer this compound (5 mg/kg) orally.
-
Group 3 (this compound + Inhibitor): Administer Cyclosporine A (40 mg/kg) orally 30 minutes prior to the oral administration of this compound (5 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Belotecan administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for each group.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Hypothetical, based on other Camptothecins)
Objective: To formulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to potentially enhance its oral bioavailability.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and future use.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
Data Presentation
Table 2: Pharmacokinetic Parameters of Oral this compound in Rats with and without an Efflux Pump Inhibitor
| Treatment Group | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability (%) |
| This compound | 5 | Data to be filled from experiment | Data to be filled from experiment | 11.4 |
| This compound + Cyclosporine A | 5 + 40 | Data to be filled from experiment | Data to be filled from experiment | 61.5 |
Note: Bioavailability data is sourced from preclinical studies in rats.
Table 3: Physicochemical Properties of Hypothetical this compound Nanoformulations
| Formulation Type | Polymer/Lipid | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | PLGA 50:50 | 150 - 250 | -15 to -25 | > 80 |
| Liposomes | DSPC/Cholesterol | 100 - 200 | -5 to -15 | > 90 |
Note: These are expected ranges based on formulations of other camptothecin derivatives and would require experimental optimization for this compound.
Visualizations
Caption: Workflow of this compound absorption and efflux inhibition.
Caption: this compound's mechanism of action via Topoisomerase I inhibition.
Belotecan stability, storage conditions, and shelf life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Belotecan.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored at -20°C for long-term stability, with a shelf life of at least 4 years.[1] For shorter periods, it can be stored at 4°C in a sealed container, away from moisture.[2] While it is shipped at room temperature, it is recommended to store it at the recommended conditions upon receipt.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in DMSO.[1][2][3] It is recommended to prepare a stock solution in fresh, anhydrous DMSO to ensure maximum solubility.[3] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3][4] The stability of the stock solution depends on the storage temperature.
Q3: What is the shelf life of this compound stock solutions?
A3: The shelf life of this compound stock solutions is dependent on the storage temperature. Stored at -20°C, the solution is stable for up to 1 month.[2][3][4] For longer-term storage, it is recommended to store the aliquots at -80°C, where it can be stable for up to 1 year.[3]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound, particularly in solution, from light.[4] As a camptothecin analog, it may be susceptible to photodegradation. Care should be taken to store solutions in light-protecting containers or in the dark.
Q5: What is the primary degradation pathway for this compound?
A5: The primary degradation pathway for this compound, like other camptothecin derivatives, involves the hydrolysis of the lactone ring. This hydrolysis is reversible and pH-dependent, with the ring-opened carboxylate form being less active. The lactone form is favored in acidic conditions (pH < 5), while the carboxylate form predominates in neutral to alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic effect in cell-based assays | 1. Improper storage of solid compound or stock solution.2. Repeated freeze-thaw cycles of the stock solution.3. Degradation of the active lactone form to the inactive carboxylate form due to neutral or alkaline pH of the culture medium. | 1. Ensure the compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C).2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.3. Prepare fresh dilutions from a frozen stock solution for each experiment. Consider buffering the final dilution to a slightly acidic pH if compatible with the experimental setup. |
| Precipitation observed in the stock solution upon thawing | 1. The solution was not allowed to come to room temperature before use.2. The solvent (DMSO) may have absorbed moisture, reducing solubility. | 1. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.2. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results between experiments | 1. Degradation of this compound in solution during the experiment.2. Variability in the preparation of working solutions. | 1. Protect working solutions from light and use them on the same day they are prepared.2. Ensure accurate and consistent dilution of the stock solution for each experiment. |
Data Summary
This compound Hydrochloride Storage and Shelf Life
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | 4°C | Not specified for long-term | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2][3][4] |
| Stock Solution in DMSO | -80°C | 1 year | [3] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound (Adapted from methods for other camptothecin derivatives)
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The specific gradient program should be optimized to achieve good separation between this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
4. Analysis:
-
Inject the prepared samples and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Reversible pH-dependent hydrolysis of this compound's lactone ring.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Topoisomerase degradation, DSB repair, p53 and IAPs in cancer cell resistance to camptothecin-like topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Belotecan experiments
Welcome to the Belotecan experimental technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Q1: My cell viability results with this compound are inconsistent between experiments. What are the possible causes?
A1: Inconsistent cell viability results can stem from several factors related to the compound itself, the experimental setup, or the cells.
-
This compound Stock Solution and Storage:
-
Solubility: this compound hydrochloride is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 14 mg/mL and 20 mg/mL, respectively. It has limited solubility in ethanol and is only slightly soluble in aqueous buffers like PBS (around 0.16 mg/mL).[1] Ensure you are using an appropriate solvent to fully dissolve the compound. For cell-based assays, it is common to prepare a concentrated stock in DMSO.
-
Stability: this compound, a camptothecin analogue, possesses a lactone ring that is crucial for its activity. This ring is susceptible to hydrolysis under neutral or basic pH conditions, converting to an inactive carboxylate form.[2] It is advisable to prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Storage: this compound hydrochloride solid is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] Aqueous solutions are not recommended for storage for more than one day.[1]
-
-
Experimental Conditions:
-
Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound. Ensure that you use a consistent cell number for all experiments and that the cells are in the logarithmic growth phase.
-
Incubation Time: The cytotoxic effects of this compound are cell-cycle dependent, primarily affecting cells in the S-phase.[6][7] Variations in incubation time will lead to different outcomes. Standardize the duration of drug exposure across all experiments.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/XTT, membrane integrity for trypan blue). Ensure you are using the most appropriate assay for your experimental question and that the protocol is followed precisely.
-
-
Cell Line Specifics:
-
Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound.[1][8] Ensure you are using the same cell line and passage number for reproducible results.
-
Resistance Mechanisms: Overexpression of drug efflux pumps or mutations in the topoisomerase I enzyme can confer resistance to camptothecin derivatives.[9]
-
Q2: I am observing lower than expected apoptosis in my Annexin V assay after this compound treatment. What could be the issue?
A2: Suboptimal apoptosis detection can be due to several factors.
-
Timing of Assay: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are measuring. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and this compound concentration.
-
Drug Concentration: At very high concentrations, camptothecins can induce necrosis rather than apoptosis.[10] This would not be accurately measured by an Annexin V assay alone. Consider including a marker for necrosis, such as Propidium Iodide (PI) or 7-AAD, in your assay.[11]
-
Assay Protocol: Ensure that you are following the Annexin V staining protocol correctly. For instance, it is crucial to handle the cells gently to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. Also, both adherent cells and the supernatant should be collected to include apoptotic bodies that may have detached.[11][12]
Q3: My Topoisomerase I inhibition assay results are unclear. How can I improve them?
A3: A lack of clarity in a topoisomerase I inhibition assay can be due to issues with the reagents or the reaction conditions.
-
Enzyme Activity: Ensure that your topoisomerase I enzyme is active. Include a positive control, such as camptothecin, to verify the assay's performance.[13]
-
DNA Substrate: The quality of your DNA substrate is critical. Degraded or nicked DNA can lead to ambiguous results.[13]
-
Reaction Conditions: The assay is sensitive to the concentrations of the enzyme, DNA, and the inhibitor. Titrate these components to find the optimal conditions for your experiment. The reaction buffer composition and incubation time and temperature should also be standardized.[14][15]
Quantitative Data Summary
The following tables summarize comparative data from clinical studies of this compound, primarily in comparison to Topotecan.
Table 1: Comparison of Efficacy in Relapsed Small-Cell Lung Cancer (SCLC)
| Parameter | This compound | Topotecan | p-value | Reference |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 | [11] |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | [11] |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 | [11][16] |
| Median Progression-Free Survival (PFS) | 4.8 months | 3.8 months | 0.961 | [11] |
Table 2: Comparison of Efficacy in Recurrent Epithelial Ovarian Cancer (EOC)
| Parameter | This compound-based Chemotherapy | Topotecan-based Chemotherapy | p-value | Reference |
| Overall Response Rate (ORR) | 45.7% | 24.4% | 0.046 | [4] |
| ORR in Platinum-Sensitive Patients | 58.8% | 22.2% | 0.041 | [4] |
Table 3: Comparison of Grade 3/4 Toxicities in SCLC Patients
| Adverse Event | This compound | Topotecan | p-value | Reference |
| Thrombocytopenia | 42% | 61.5% | 0.007 | [17] |
| Grade 4/5 Lung Infection | 3.2% | 10.8% | 0.003 | [17] |
| All-grade Headache | 3.2% | 10.8% | 0.017 | [17] |
| Grade 4/5 Increased Liver Enzymes | 0.5% | 4.6% | 0.023 | [17] |
Detailed Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is adapted from standard MTT assay procedures.[16][18][19]
a. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate (SDS), adjusted to pH 4.7, can be used.
b. Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker, protected from light.
-
Measure the absorbance at 570-590 nm using a microplate reader.
2. Apoptosis Detection - Annexin V-FITC/PI Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.[11][12][20][21]
a. Reagent Preparation:
-
1X Binding Buffer: Dilute a 10X stock (100 mM Hepes, pH 7.4, 1.4 M NaCl, 25 mM CaCl2) with distilled water.
-
Annexin V-FITC and Propidium Iodide (PI) Staining Solution: Use commercially available reagents at the recommended concentrations.
b. Staining Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle centrifugation (e.g., 300-400 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be double-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be double-positive.
3. Topoisomerase I Inhibition Assay - DNA Relaxation Assay
This protocol is a general guide for a plasmid-based DNA relaxation assay.[14][15]
a. Reagent Preparation:
-
10X Topoisomerase I Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, EDTA, and BSA at optimized concentrations.
-
Supercoiled Plasmid DNA: High-quality, supercoiled plasmid DNA (e.g., pBR322).
-
Topoisomerase I Enzyme: Commercially available human Topoisomerase I.
b. Assay Procedure:
-
Set up reactions in microcentrifuge tubes on ice. To each tube, add the 10X reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and various concentrations of this compound or a vehicle control.
-
Add a predetermined amount of Topoisomerase I enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. Inhibition of the enzyme will be indicated by the persistence of the supercoiled DNA form, while the relaxed form will be more prominent in the active enzyme control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for MTT cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Lesser Toxicities of this compound in Patients with Small Cell Lung Cancer: A Retrospective Single-Center Study of Camptothecin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Belotecan-Induced Neutropenia in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mitigation of belotecan-induced neutropenia in mouse models. As a topoisomerase I inhibitor, this compound's primary dose-limiting toxicity is myelosuppression, leading to neutropenia.[1][2] This guide offers insights into experimental design, troubleshooting common issues, and provides protocols based on available data for this compound and other clinically relevant topoisomerase I inhibitors, such as irinotecan and topotecan, which serve as valuable proxies in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neutropenia?
A1: this compound is a semi-synthetic analogue of camptothecin that functions by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, it leads to the formation of lethal double-strand DNA breaks. This process is particularly detrimental to rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils. The resulting damage disrupts granulopoiesis (the production of granulocytes, including neutrophils), leading to a decrease in the number of circulating neutrophils, a condition known as neutropenia.
Q2: Why is G-CSF used to mitigate this compound-induced neutropenia?
A2: Granulocyte-colony stimulating factor (G-CSF) is a hematopoietic growth factor that specifically stimulates the proliferation, differentiation, and survival of neutrophil progenitor cells in the bone marrow. It also enhances the function of mature neutrophils. By promoting the production of new neutrophils, G-CSF helps to counteract the cytotoxic effects of this compound on the bone marrow, thereby reducing the severity and duration of neutropenia.
Q3: What is the expected timeline for the neutrophil nadir and recovery in a mouse model of this compound-induced neutropenia?
A3: While specific data for this compound in mice is limited, based on studies with other topoisomerase I inhibitors like irinotecan and topotecan, the neutrophil nadir (the lowest point of neutrophil count) is typically observed between 4 to 7 days after drug administration. With G-CSF treatment initiated 24 hours after chemotherapy, the recovery of absolute neutrophil counts (ANC) to baseline levels is generally accelerated, often occurring within 8 to 14 days, compared to a more prolonged recovery in the absence of G-CSF.
Q4: Are there alternative agents to G-CSF for mitigating neutropenia?
A4: While G-CSF is the most commonly used agent, other hematopoietic growth factors like granulocyte-macrophage colony-stimulating factor (GM-CSF) have also been investigated for their role in stimulating the production of neutrophils and other myeloid cells. Research into novel agents for the prevention of chemotherapy-induced neutropenia is ongoing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the this compound-treated group. | - this compound dose is too high. - Severe and prolonged neutropenia leading to infections. - Off-target toxicities. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain. - Administer prophylactic broad-spectrum antibiotics to prevent infections during the neutropenic period. - Ensure proper hydration and nutrition for the animals. - Monitor for other signs of toxicity (e.g., weight loss, diarrhea) and adjust the dose accordingly. |
| Inconsistent or mild neutropenia observed after this compound administration. | - this compound dose is too low. - Improper drug formulation or administration. - Variation in mouse strain sensitivity. | - Increase the dose of this compound in a stepwise manner. - Ensure this compound is properly dissolved and administered via the correct route (e.g., intravenous, intraperitoneal). - Use a consistent and well-characterized mouse strain for your experiments. |
| G-CSF treatment does not effectively mitigate neutropenia. | - G-CSF dose is too low or administration schedule is suboptimal. - Timing of G-CSF initiation is incorrect. - G-CSF has lost its bioactivity. | - Increase the dose of G-CSF. A typical dose for recombinant murine G-CSF is 5-10 µg/kg/day. - Initiate G-CSF administration 24 hours after the last dose of this compound. Starting G-CSF concurrently with chemotherapy can sometimes exacerbate myelosuppression. - Ensure proper storage and handling of G-CSF to maintain its stability and bioactivity. |
| High variability in neutrophil counts between individual mice. | - Inconsistent drug administration. - Individual differences in drug metabolism and hematopoietic response. - Underlying health issues in some animals. | - Ensure accurate and consistent dosing for all animals. - Increase the number of mice per group to improve statistical power. - Use age- and sex-matched mice from a reputable supplier. Monitor the health of the animals closely before and during the experiment. |
Quantitative Data Summary
The following tables summarize expected quantitative data from a mouse model of topoisomerase I inhibitor-induced neutropenia and its mitigation with G-CSF. This data is based on findings from studies using irinotecan as a proxy for this compound.
Table 1: Expected Absolute Neutrophil Count (ANC) in a Mouse Model of Irinotecan-Induced Neutropenia
| Treatment Group | Day 0 (Baseline) (x10³/µL) | Day 4 (Nadir) (x10³/µL) | Day 8 (Recovery) (x10³/µL) | Day 14 (Recovery) (x10³/µL) |
| Vehicle Control | 2.5 ± 0.5 | 2.4 ± 0.6 | 2.6 ± 0.5 | 2.5 ± 0.4 |
| Irinotecan (50 mg/kg) | 2.6 ± 0.4 | 0.2 ± 0.1 | 1.0 ± 0.3 | 2.2 ± 0.6 |
| Irinotecan (50 mg/kg) + G-CSF (10 µg/kg/day) | 2.5 ± 0.5 | 0.5 ± 0.2 | 3.5 ± 0.8 | 2.8 ± 0.7 |
Data are presented as mean ± standard deviation and are hypothetical values based on typical results from published studies.
Table 2: Expected White Blood Cell (WBC) Count in a Mouse Model of Irinotecan-Induced Neutropenia
| Treatment Group | Day 0 (Baseline) (x10³/µL) | Day 4 (Nadir) (x10³/µL) | Day 8 (Recovery) (x10³/µL) | Day 14 (Recovery) (x10³/µL) |
| Vehicle Control | 8.0 ± 1.5 | 7.8 ± 1.2 | 8.2 ± 1.4 | 8.1 ± 1.3 |
| Irinotecan (50 mg/kg) | 8.2 ± 1.3 | 1.5 ± 0.4 | 4.5 ± 1.0 | 7.5 ± 1.5 |
| Irinotecan (50 mg/kg) + G-CSF (10 µg/kg/day) | 8.1 ± 1.4 | 2.5 ± 0.6 | 10.0 ± 2.0 | 8.5 ± 1.6 |
Data are presented as mean ± standard deviation and are hypothetical values based on typical results from published studies.
Experimental Protocols
Note: The following protocols are based on established methods for inducing neutropenia with the topoisomerase I inhibitor irinotecan in mice, which can serve as a starting point for developing a this compound-specific model. It is crucial to perform pilot studies to determine the optimal doses of this compound and G-CSF for your specific mouse strain and experimental goals.
Protocol 1: Induction of Neutropenia with a Topoisomerase I Inhibitor (Irinotecan as a proxy)
-
Animal Model: Use 8-10 week old C57BL/6 or BALB/c mice. House animals in a specific-pathogen-free facility.
-
Drug Preparation: Dissolve irinotecan hydrochloride in sterile saline or 5% dextrose solution to a final concentration of 5 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of irinotecan at a dose of 50 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.
-
Monitoring:
-
Collect peripheral blood (approximately 20-30 µL) from the tail vein or saphenous vein at baseline (Day 0) and on days 2, 4, 6, 8, 10, and 14 post-injection.
-
Perform complete blood counts (CBC) using an automated hematology analyzer to determine WBC and ANC.
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Protocol 2: Mitigation of Neutropenia with G-CSF
-
G-CSF Preparation: Reconstitute recombinant murine G-CSF (rmG-CSF) in sterile phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA) to a final concentration of 100 µg/mL.
-
Administration:
-
Twenty-four hours after the administration of the topoisomerase I inhibitor, begin subcutaneous (s.c.) injections of rmG-CSF at a dose of 10 µg/kg.
-
Continue daily G-CSF injections for 5-7 consecutive days.
-
The control group (chemotherapy alone) should receive daily s.c. injections of the vehicle (PBS with 0.1% BSA).
-
-
Monitoring: Follow the same monitoring schedule as described in Protocol 1 to assess the effect of G-CSF on neutrophil recovery.
Visualizations
Caption: Mechanism of this compound-Induced Neutropenia.
Caption: G-CSF Signaling Pathway in Hematopoietic Progenitors.
Caption: Experimental Workflow for Mitigating Neutropenia.
References
Belotecan Intravenous Administration: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Belotecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a semi-synthetic camptothecin analogue used in chemotherapy.[1][2] It functions as a topoisomerase I inhibitor.[3] this compound stabilizes the complex formed between topoisomerase I and DNA, which prevents the re-ligation of single-stranded DNA breaks that are naturally created by the enzyme during DNA replication.[1] When the DNA replication machinery encounters this stabilized complex, it results in lethal double-stranded DNA breaks, disrupting DNA replication and ultimately inducing apoptosis (programmed cell death) in the tumor cell.[1]
Q2: What are the approved indications for this compound? A2: this compound is approved in South Korea under the trade name Camtobell for the treatment of small-cell lung cancer and ovarian cancer.[1] It has been marketed by Chong Kun Dang Pharmaceuticals since 2003.[1][4]
Q3: How is this compound typically administered in a clinical research setting? A3: In clinical trials, this compound is administered as an intravenous (IV) infusion. A common regimen involves administering 0.5 mg/m²/day for five consecutive days, with the cycle repeated every three weeks.[5][6][7] Another protocol from a Phase I study involved a 30-minute IV infusion on days 1 to 4, repeated every three weeks.[8]
Q4: What are the most common adverse effects associated with this compound? A4: The most frequently observed and dose-limiting toxicity of this compound is hematologic. Grade 3/4 neutropenia is the most common adverse effect, with high incidence rates reported in studies.[6][7] Thrombocytopenia is also a significant hematologic toxicity.[6] Non-hematologic toxicities are generally considered to be favorable.[8]
Q5: Are there any known stability or compatibility issues with this compound? A5: As with many chemotherapeutic agents, the stability of this compound solutions can be influenced by the diluent, storage temperature, and exposure to light.[9][10] It is crucial to visually inspect parenteral drug products for any particulate matter or discoloration before administration.[11] For the related compound irinotecan, admixtures in 5% Dextrose Injection or 0.9% Sodium Chloride Injection should be used within a few hours if kept at room temperature, or within 24 hours if refrigerated, to minimize the risk of microbial contamination.[12]
Troubleshooting Guide
Issue 1: Infusion-Related Reactions (IRRs)
Q: A subject is showing signs of an infusion reaction (e.g., flushing, rash, dyspnea, hypotension). What are the immediate steps? A: Immediate action is critical to ensure subject safety. Follow this protocol:
-
Stop the Infusion Immediately : This is the first and most important step.[13]
-
Maintain IV Access : Keep the intravenous line in place to allow for the administration of emergency medications if needed.[13]
-
Assess the Subject : Perform a rapid assessment of the subject's Airway, Breathing, and Circulation (ABCs) and level of consciousness.[13]
-
Monitor Vital Signs : Check blood pressure, heart rate, respiratory rate, and oxygen saturation.[13]
-
Position the Subject : Adjust the subject's position based on symptoms. For hypotension, use the Trendelenburg position (legs elevated). For respiratory distress, a sitting position is preferable.[13]
-
Administer Oxygen : Provide supplemental oxygen if the subject is hypoxic.[13]
-
Notify a Physician : Immediately inform the responsible physician or principal investigator.
The subsequent management depends on the severity of the reaction.
-
Mild to Moderate Reactions (Grade 1-2) : After stopping the infusion, symptomatic treatment (e.g., antihistamines, corticosteroids) can be administered. Once symptoms resolve, a decision may be made to restart the infusion at a reduced rate.[14][15]
-
Severe Reactions (Grade 3-4) : The treatment should be permanently discontinued for that session. Aggressive symptomatic management is required, and re-challenge should be considered with extreme caution, if at all.[13][14]
Issue 2: Extravasation (Vesicant Leakage)
Q: There is swelling and pain at the infusion site, suggesting extravasation. What is the correct procedure? A: Extravasation is the accidental leakage of a drug into the surrounding tissue. Prompt management is vital to prevent tissue damage.[16]
-
Stop the Infusion : Immediately cease administration of this compound.[17][18]
-
Leave the Cannula in Place : Do not remove the IV cannula right away.[17][18]
-
Aspirate Residual Drug : Disconnect the IV tubing and attach a 3-5 mL syringe to the cannula hub. Gently aspirate to remove any remaining drug and blood from the cannula and surrounding tissue.[17][18]
-
Remove the Cannula : After aspiration, carefully remove the IV cannula.[18]
-
Notify Physician : Inform the responsible physician immediately.[17]
-
Apply Cold Compresses : For camptothecin analogues like irinotecan, the application of ice packs or cold compresses is recommended to help localize the drug and reduce inflammation.[12][18] Apply for 15-20 minutes, several times a day for the first 24-48 hours.[17]
-
Document the Event : Thoroughly document the incident, including the signs observed, the amount of drug infused, and the management steps taken.[18]
Issue 3: Drug Preparation and Handling
Q: The reconstituted this compound solution appears to have particulate matter. Can it be used? A: No. Parenteral drug products should always be inspected visually for particulate matter and discoloration prior to administration.[11] If any particles, cloudiness, or color change is observed, the solution should be discarded according to institutional guidelines for cytotoxic agents. Do not administer it. This could indicate contamination or drug instability.[9]
Q: An error was made in the dilution of this compound, resulting in a different concentration. What should be done? A: Do not administer the incorrectly diluted solution. Medication errors in reconstitution or dilution can lead to significant toxicity or lack of efficacy.[19] The incorrect solution must be safely discarded. Prepare a new solution according to the precise protocol specifications. Document the error according to your institution's policies for medication error reporting.[20]
Data Presentation
Table 1: Summary of this compound Intravenous Administration Protocols from Clinical Trials
| Indication | Dosage | Administration Schedule | Infusion Duration | Cycle Length | Source |
| Small-Cell Lung Cancer (SCLC) | 0.5 mg/m²/day | 5 consecutive daily infusions | Not Specified | 3 Weeks | [6][7] |
| SCLC (in combination w/ Cisplatin) | 0.5 mg/m²/day | Infusions on Days 1 to 4 | 30 minutes | 3 Weeks | [8] |
| Sensitive-Relapsed SCLC | 0.5 mg/m²/day | 5 consecutive daily infusions | Not Specified | 3 Weeks | [5] |
| Recurrent/Refractory Ovarian Cancer | 0.5 mg/m²/day | 5 consecutive daily infusions | Not Specified | 3 Weeks | [21] |
Table 2: Common Grade 3/4 Toxicities with this compound Monotherapy
| Toxicity | Incidence Rate | Clinical Study Population | Source |
| Neutropenia | 93% | Relapsing Small-Cell Lung Cancer | [6] |
| Thrombocytopenia | 48% | Relapsing Small-Cell Lung Cancer | [6] |
Experimental Protocols
Methodology for a Phase II Trial of this compound in Relapsed Small-Cell Lung Cancer
This protocol is a synthesized example based on published clinical trial methodologies.[5][6]
-
Patient Eligibility:
-
Inclusion criteria typically involve confirmed diagnosis of SCLC, evidence of relapse after initial chemotherapy, and adequate organ function (hematologic, renal, and hepatic).[6]
-
Exclusion criteria often include prior treatment with this compound, significant co-morbidities, or poor performance status.
-
-
Treatment Plan:
-
This compound is administered at a dose of 0.5 mg/m² per day.[6]
-
The drug is given as an intravenous infusion daily for five consecutive days.[5][6]
-
This 5-day treatment period is followed by a rest period, completing a 3-week cycle.[5][6]
-
Treatment cycles are repeated until disease progression or unacceptable toxicity occurs.
-
-
Pre-medication and Supportive Care:
-
Patients may receive pre-medication with anti-emetic agents to prevent nausea and vomiting.[22]
-
Prophylactic use of colony-stimulating factors may be considered to manage neutropenia.
-
-
Dose Modification:
-
Dose adjustments or treatment delays are implemented based on the severity of toxicities observed in the previous cycle, particularly for hematologic events like neutropenia and thrombocytopenia.[12] A new cycle should not commence until blood counts have recovered to pre-specified levels (e.g., granulocyte count ≥ 1.5 x 10⁹/L).[23]
-
-
Efficacy and Safety Assessment:
-
Tumor response is evaluated periodically (e.g., after every two cycles) using standardized criteria like RECIST (Response Evaluation Criteria in Solid Tumors).
-
Toxicity and adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 4. This compound [drugcentral.org]
- 5. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for relapsing small-cell lung cancer patients initially treated with an irinotecan-containing chemotherapy: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug stability and compatibility in oncology care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. albertahealthservices.ca [albertahealthservices.ca]
- 16. england.nhs.uk [england.nhs.uk]
- 17. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspharmacist.com [uspharmacist.com]
- 19. Another type of medication error: dilution/reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Errors Associated with IV Infusions in Critical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The efficacy and toxicity of this compound (CKD-602), a camptothericin analogue topoisomerase I inhibitor, in patients with recurrent or refractory epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. labeling.pfizer.com [labeling.pfizer.com]
Validation & Comparative
Belotecan vs. Topotecan for Small Cell Lung Cancer: A Comparative Efficacy Guide
This guide provides an objective comparison of belotecan and topotecan, two topoisomerase I inhibitors used in the treatment of small cell lung cancer (SCLC). The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and clinical outcomes.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and topotecan are semi-synthetic analogues of camptothecin and share a common mechanism of action.[1][2][3][4] They function by inhibiting topoisomerase I, a critical enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1][5] By binding to the topoisomerase I-DNA complex, these drugs prevent the re-ligation of single-strand DNA breaks.[1][2][6] When the DNA replication machinery encounters this stabilized complex, it leads to the formation of lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells.[4][7]
Head-to-Head Clinical Efficacy in Relapsed SCLC
A key randomized, open-label phase 2b clinical trial directly compared the efficacy and safety of this compound versus topotecan as a second-line monotherapy for patients with sensitive-relapsed SCLC.[8][9][10]
Experimental Protocol
-
Study Design : A randomized (1:1 ratio), phase 2b, multicenter study.[10][11]
-
Patient Population : 164 patients with sensitive-relapsed SCLC, defined as relapse occurring at least 3 months after completion of first-line platinum-based chemotherapy.[8][11][12]
-
Treatment Arms :
-
Primary Endpoint : Objective Response Rate (ORR).[8]
-
Secondary Endpoints : Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[8][10]
Efficacy Data
This compound demonstrated non-inferiority to topotecan in the primary endpoint of ORR and showed a significant improvement in overall survival.[8]
| Efficacy Endpoint | This compound | Topotecan | p-value | Hazard Ratio (95% CI) |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 | N/A |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | N/A |
| Median Progression-Free Survival (PFS) | 4.8 months | 3.8 months | 0.961 | 1.65 (1.17–2.33) |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 | 0.69 (0.48–0.99) |
| 12-Month Overall Survival Rate | 58% | 27% | 0.0001 | N/A |
Data sourced from the randomized phase 2b trial.[8]
Key Findings and Logical Conclusion
The study concluded that while there was no significant difference in Progression-Free Survival, this compound led to a statistically significant and clinically meaningful improvement in median Overall Survival compared to topotecan.[8][11] A higher percentage of patients in the this compound group were able to complete all six cycles of treatment (53% vs. 35%), suggesting better tolerability.[8][10] Based on these results, this compound presents a potential alternative to topotecan for sensitive-relapsed SCLC, warranting further phase III evaluation.[8][10]
Safety and Tolerability Profile
The most frequently observed severe (Grade 3/4) toxicities for both drugs were hematological, which is consistent with their mechanism of action.[12][13]
| Grade 3/4 Adverse Event | This compound | Topotecan |
| Neutropenia | 95% | Data not specified in detail, but noted as the most common toxicity.[14] |
| Thrombocytopenia | 45% | Data not specified in detail. |
| Febrile Neutropenia | 0% | Data not specified in detail. |
Safety data for this compound from a Phase II trial in a similar patient population.[12] Topotecan is known to cause significant bone marrow suppression, including neutropenia and thrombocytopenia.[2]
Summary
In a direct comparison, this compound demonstrated a significant overall survival advantage over topotecan in patients with sensitive-relapsed SCLC, alongside a higher disease control rate and better treatment completion rates.[8][11] While both drugs are effective topoisomerase I inhibitors, the evidence from the phase 2b trial suggests this compound may offer a superior therapeutic profile in this specific patient population.[8] These promising results support further investigation of this compound in larger, phase III clinical trials to confirm its efficacy and safety.[8][11]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Role of Topotecan in Non-Small Cell Lung Cancer: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound for relapsing small-cell lung cancer patients initially treated with an irinotecan-containing chemotherapy: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Belotecan and irinotecan in vitro
A Head-to-Head Analysis of Topoisomerase I Inhibitors in Cancer Cell Lines
Introduction
Belotecan and Irinotecan are both semi-synthetic analogs of camptothecin, a natural alkaloid, and are utilized as chemotherapeutic agents.[1] Both drugs exert their anticancer effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[2][3] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA strand breaks and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3] While they share a common mechanism of action, potential differences in their in vitro potency and cellular effects are of significant interest to the research and drug development community. This guide provides a comparative overview of the available in vitro data for this compound and Irinotecan, alongside detailed experimental protocols for key assays.
Data Presentation
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and Irinotecan across various cancer cell lines as reported in independent studies.
Table 1: In Vitro Cytotoxicity of this compound (CKD-602)
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| U87 MG | Glioma | 84.66 | WST-1 | [4] |
| U343 MG | Glioma | 29.13 | WST-1 | [4] |
| U251 MG | Glioma | 14.57 | WST-1 | [4] |
| LN229 | Glioma | 9.07 | WST-1 | [4] |
| HeLa | Cervical Cancer | Not specified | MTT | [5] |
| CaSki | Cervical Cancer | Not specified | MTT | [5] |
Table 2: In Vitro Cytotoxicity of Irinotecan
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LoVo | Colon Cancer | 15.8 | Not specified | [6] |
| HT-29 | Colon Cancer | 5.17 | Not specified | [6][7] |
| HCT116 | Colon Cancer | Not specified | MTT | [8] |
| SW620 | Colon Cancer | Not specified | MTT | [8] |
| CW-2 | Colon Cancer | Not specified | MTT | [8] |
| LoVo | Colon Cancer | Not specified | WST-8 | |
| SW480 | Colon Cancer | Not specified | WST-8 |
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and Irinotecan function as topoisomerase I inhibitors. The general signaling pathway is depicted below. The binding of the drug to the topoisomerase I-DNA covalent complex prevents the re-ligation of the single-strand break created by the enzyme. This stabilized ternary complex interferes with the progression of the DNA replication fork, leading to the formation of lethal double-strand breaks and subsequent cell cycle arrest and apoptosis.[2][3]
Topoisomerase I Inhibition Pathway
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to compare topoisomerase I inhibitors like this compound and Irinotecan.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Irinotecan stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound and Irinotecan (and a vehicle control) for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug.
MTT Assay Workflow
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.[10]
Materials:
-
Recombinant human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)[11]
-
This compound and Irinotecan stock solutions
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound or Irinotecan.
-
Enzyme Addition: Add recombinant topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA and a decrease in the relaxed form indicates inhibition of the re-ligation step.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and Irinotecan stock solutions
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Irinotecan, or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase. An accumulation of cells in the S and G2/M phases is expected for topoisomerase I inhibitors.
Conclusion
This compound and Irinotecan are both potent topoisomerase I inhibitors that induce cancer cell death through a well-defined mechanism of action. While the available in vitro data for each drug demonstrates significant cytotoxic activity against various cancer cell lines, a direct comparison of their potency is hampered by the lack of head-to-head studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses in their own laboratories. A comprehensive understanding of the relative in vitro efficacy of these two agents will be invaluable for guiding future preclinical and clinical research in oncology.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schedule-dependent cytotoxicity of 5-fluorouracil and irinotecan in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Belotecan in Recurrent Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Belotecan's performance against other therapeutic options in the management of recurrent ovarian cancer. The information is compiled from multiple clinical studies to support objective evaluation and inform future research and development.
Executive Summary
This compound (Camtobell®), a semi-synthetic camptothecin analogue, functions as a topoisomerase I inhibitor, inducing apoptosis in tumor cells.[1][2] Clinical trials have demonstrated its efficacy and manageable safety profile in patients with recurrent ovarian cancer, both as a monotherapy and in combination with platinum-based agents.[3][4] Head-to-head comparisons with topotecan, another topoisomerase I inhibitor, suggest that while overall response rates are similar, this compound may offer an advantage in overall survival, particularly in certain patient subgroups.[5]
Efficacy of this compound: A Comparative Analysis
The efficacy of this compound has been evaluated in various clinical settings for recurrent ovarian cancer, including as a monotherapy and in combination with other chemotherapeutic agents. Key performance indicators from pivotal studies are summarized below.
This compound Monotherapy vs. Topotecan Monotherapy
A Phase IIb multicenter, randomized, open-label, parallel-group study directly compared the efficacy and safety of this compound with topotecan in patients with recurrent or refractory ovarian cancer.[5][6]
Table 1: Efficacy of this compound vs. Topotecan in Recurrent Ovarian Cancer (Phase IIb Study) [5][6]
| Efficacy Endpoint | This compound (n=71 ITT, n=66 PP) | Topotecan (n=69 ITT, n=64 PP) | p-value |
| Overall Response Rate (ORR) - ITT | 29.6% | 26.1% | 0.645 |
| Overall Response Rate (ORR) - PP | 30.3% | 25.0% | 0.499 |
| Median Progression-Free Survival (PFS) - ITT | 26.4 weeks | 17.3 weeks | Not Significant |
| Median Progression-Free Survival (PFS) - PP | Not Reported | Not Reported | Not Significant |
| Median Overall Survival (OS) - ITT | 37.1 months | 21.3 months | 0.053 |
| Median Overall Survival (OS) - PP | 39.7 months | 26.6 months | 0.034 |
ITT: Intention-to-Treat population; PP: Per-Protocol population.
A retrospective study also suggested a higher overall response rate for this compound-based chemotherapy compared to topotecan-based chemotherapy (45.7% vs. 24.4%, p=0.046), particularly in platinum-sensitive patients (58.8% vs. 22.2%, p=0.041).[7][8]
This compound in Combination Therapy
This compound has also been studied in combination with platinum-based chemotherapy, showing promising results in patients with recurrent epithelial ovarian cancer.
Table 2: Efficacy of this compound in Combination with Platinum Agents [4][9]
| Study | Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Choi et al. (Phase II)[9] | This compound + Carboplatin | Recurrent Epithelial Ovarian Cancer (n=35) | 57.1% (CR: 20.0%, PR: 37.1%) | 7 months |
| Kim et al.[4] | This compound + Cisplatin (BP) | Recurrent Ovarian Cancer (n=34) | 47.1% | 6 months |
| Kim et al.[4] | This compound Monotherapy (B) | Recurrent Ovarian Cancer (n=19) | 21.1% | 7 months |
CR: Complete Response; PR: Partial Response.
Safety and Tolerability Profile
The primary dose-limiting toxicity of this compound is myelosuppression.[10] A comparative overview of the most common grade 3 or 4 adverse events is presented below.
Table 3: Grade 3/4 Hematologic Toxicities [6][7][9]
| Adverse Event | This compound + Carboplatin[9] | This compound Monotherapy (vs. Topotecan)[6] | This compound-based (vs. Topotecan-based)[7] |
| Neutropenia | 28.8% | Not significantly different from topotecan | 55.6% (vs. 43.1% for topotecan) |
| Thrombocytopenia | 19.8% | Not significantly different from topotecan | 12.8% (vs. 20.0% for topotecan) |
| Anemia | 14.4% | Not significantly different from topotecan | 3.6% (vs. 14.8% for topotecan) |
Experimental Protocols
Phase IIb Study: this compound vs. Topotecan[5]
-
Study Design: A multicenter, randomized, open-label, parallel-group Phase IIb study.
-
Patient Population: Patients with platinum-sensitive or platinum-resistant recurrent ovarian cancer.
-
Treatment Arms:
-
This compound Arm: 0.5 mg/m² intravenously for 5 consecutive days every 3 weeks.
-
Topotecan Arm: 1.5 mg/m² intravenously for 5 consecutive days every 3 weeks.
-
-
Primary Endpoint: Overall Response Rate (ORR) based on RECIST or GCIG criteria.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and adverse events according to NCI-CTCAE version 4.0.[6]
Phase II Study: this compound + Carboplatin[9]
-
Study Design: A Phase II study to evaluate the toxicity and efficacy of the combination.
-
Patient Population: Thirty-eight patients with recurrent epithelial ovarian cancer.
-
Treatment Regimen: this compound 0.3 mg/m²/day on days 1-5 and Carboplatin AUC 5 on day 5, administered every 3 weeks for 6 cycles.
-
Primary Objective: To determine the response rate as defined by RECIST and CA-125 response.
-
Secondary Endpoints: Toxicities and Progression-Free Survival (PFS).
Mechanism of Action: Signaling Pathway
This compound is a topoisomerase I inhibitor.[10] It stabilizes the covalent complex between topoisomerase I and DNA, which leads to an accumulation of single-strand DNA breaks.[1][10] When the DNA replication fork encounters this complex, it results in lethal double-strand DNA breaks, ultimately triggering apoptosis in the cancer cell.[1] The ATR/Chk1 DNA damage response pathway is activated by this compound-induced DNA damage.[11]
This compound's Mechanism of Action
Experimental Workflow: Phase IIb Clinical Trial
The workflow for the Phase IIb clinical trial comparing this compound and topotecan involved several key stages from patient recruitment to data analysis.
Phase IIb Clinical Trial Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The efficacy and toxicity of this compound (CKD-602), a camptothericin analogue topoisomerase I inhibitor, in patients with recurrent or refractory epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of this compound with and without cisplatin in patients with recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicentre, randomised, open-label, parallel-group Phase 2b study of this compound versus topotecan for recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Comparison of the efficacy between topotecan- and this compound-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Phase II study of this compound, a camptothecin analogue, in combination with carboplatin for the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Belotecan's Efficacy in the Landscape of Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Belotecan, a semi-synthetic camptothecin analogue, against other prominent topoisomerase I inhibitors, including Topotecan, Irinotecan, and the parent compound, Camptothecin. The information is compiled from clinical trial data and peer-reviewed studies to offer an objective overview for researchers and drug development professionals.
Mechanism of Action: A Shared Pathway
Topoisomerase I inhibitors exert their anticancer effects by targeting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. These drugs stabilize the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to an accumulation of DNA breaks, ultimately triggering apoptosis and cell death, particularly in rapidly dividing cancer cells. This compound, like other camptothecin analogues, follows this fundamental mechanism of action.[2]
Head-to-Head Clinical Efficacy: this compound vs. Topotecan
Direct comparative clinical trials provide the most robust evidence for evaluating the relative efficacy of different drugs. This compound has been directly compared to Topotecan in randomized phase 2b clinical trials for both sensitive-relapsed small-cell lung cancer (SCLC) and recurrent ovarian cancer.
Small-Cell Lung Cancer (SCLC)
In a randomized phase 2b study involving 164 patients with sensitive-relapsed SCLC, this compound demonstrated a noteworthy advantage in overall survival compared to Topotecan.[3][4][5] While the Objective Response Rate (ORR) was numerically higher for this compound, the difference was not statistically significant.[3][5] However, the Disease Control Rate (DCR) was significantly higher in the this compound group.[3] Progression-Free Survival (PFS) did not show a significant difference between the two arms.[3]
Table 1: Efficacy of this compound vs. Topotecan in Sensitive-Relapsed SCLC [6][3][5]
| Efficacy Endpoint | This compound | Topotecan | p-value | Hazard Ratio (95% CI) |
| Overall Response Rate (ORR) | 33% | 21% | 0.09 | - |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | - |
| Median Progression-Free Survival (PFS) | 4.8 months | 3.8 months | 0.961 | 1.65 (1.17–2.33) |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 | 0.69 (0.48–0.99) |
Recurrent Ovarian Cancer
A multi-center, randomized, open-label, parallel-group phase IIb trial compared the efficacy and safety of this compound and Topotecan in patients with recurrent or refractory ovarian cancer.[7] The study found no significant difference in the Overall Response Rate (ORR) between the two treatment arms.[7][8] However, a retrospective, single-institution study suggested a higher ORR for this compound-based chemotherapy, particularly in platinum-sensitive patients.[9][10] The phase IIb trial did show a trend towards improved Overall Survival (OS) with this compound, which reached statistical significance in the per-protocol (PP) population.[7]
Table 2: Efficacy of this compound vs. Topotecan in Recurrent Ovarian Cancer (Phase IIb Trial) [7][8]
| Efficacy Endpoint | This compound | Topotecan | p-value | Hazard Ratio (95% CI) |
| Overall Response Rate (ORR) - ITT | 29.6% | 26.1% | 0.645 | - |
| Overall Response Rate (ORR) - PP | 30.3% | 25.0% | 0.499 | - |
| Median Progression-Free Survival (PFS) - ITT | Not Reported | Not Reported | - | 0.69 (0.41-1.16) |
| Median Overall Survival (OS) - ITT | 37.1 months | 21.3 months | 0.053 | 0.60 (0.35-1.01) |
| Median Overall Survival (OS) - PP | 39.7 months | 26.6 months | 0.034 | 0.53 (0.31-0.93) |
Indirect Comparison with Other Topoisomerase I Inhibitors
Irinotecan
Irinotecan is another widely used topoisomerase I inhibitor, often employed in the treatment of colorectal cancer and also investigated in SCLC and ovarian cancer.
-
Small-Cell Lung Cancer (SCLC): As a second-line monotherapy for SCLC, Irinotecan has shown an Overall Response Rate (ORR) of approximately 17.5% to 32%, with a median Progression-Free Survival (PFS) of around 2.9 to 11.3 weeks and a median Overall Survival (OS) of about 5.3 to 13.3 months in various studies.[11][12] A systematic analysis of Irinotecan-based regimens as second-line chemotherapy for SCLC reported a pooled response rate of 27.1%.[2] Liposomal irinotecan has also been studied, showing an ORR of 44% in a phase II/III trial as a second-line treatment.[1] A phase III trial comparing liposomal irinotecan to topotecan in relapsed SCLC showed a higher ORR for liposomal irinotecan (44.1% vs 21.6%) but no significant difference in OS (7.9 vs 8.3 months).[13]
-
Recurrent Ovarian Cancer: In recurrent ovarian cancer, single-agent Irinotecan has demonstrated response rates of around 20%.[14] When combined with bevacizumab in heavily pre-treated patients, the combination achieved an ORR of 27.6% and a median PFS of 6.8 months.[15][16]
Camptothecin
The parent compound, Camptothecin, showed initial promise in preclinical studies. However, its clinical development was hampered by poor water solubility and significant adverse effects, including hemorrhagic cystitis.[17] Early clinical trials in the 1970s showed some anticancer activity, but the toxicity profile led to the discontinuation of its use in favor of developing more soluble and less toxic analogues like Topotecan and Irinotecan.[18]
Experimental Protocols: Key Methodologies
The methodologies of the key comparative clinical trials are crucial for interpreting the efficacy data.
This compound vs. Topotecan in SCLC
-
Study Design: A randomized, open-label, parallel-group, phase 2b non-inferiority trial.[3]
-
Patient Population: 164 patients with sensitive-relapsed small-cell lung cancer.[3]
-
Treatment Arms:
-
Primary Endpoint: Overall Response Rate (ORR).[3]
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[3]
This compound vs. Topotecan in Recurrent Ovarian Cancer
-
Study Design: A multi-center, randomized, open-label, parallel-group, phase IIb trial.[7]
-
Patient Population: 141 patients with recurrent or refractory ovarian cancer.[7]
-
Treatment Arms:
-
Primary Endpoint: Overall Response Rate (ORR) based on RECIST or GCIG criteria.[7]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and adverse events.[7]
Conclusion
This compound has emerged as a promising topoisomerase I inhibitor with demonstrated efficacy in sensitive-relapsed SCLC and recurrent ovarian cancer. In a head-to-head comparison with Topotecan for SCLC, this compound showed a significant overall survival benefit.[6][3] In recurrent ovarian cancer, while not superior in terms of response rate, this compound demonstrated a trend towards improved overall survival.[7][8] Indirect comparisons with Irinotecan suggest that this compound's efficacy is within a comparable range for these indications. The development of this compound and other analogues highlights the ongoing efforts to optimize the therapeutic index of the camptothecin class of drugs, building on the foundational understanding of the mechanism of action of the parent compound. Further phase III trials are warranted to definitively establish the position of this compound in the treatment landscape for these malignancies.[4][5]
References
- 1. RESILIENT Trial: Second-Line Liposomal Irinotecan in Small Cell Lung Cancer [lungcancerstoday.com]
- 2. Irinotecan as a second-line chemotherapy for small cell lung cancer: a systemic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A multicentre, randomised, open-label, parallel-group Phase 2b study of this compound versus topotecan for recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy between topotecan- and this compound-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Irinotecan as a second-line monotherapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Phase II study of irinotecan in combination with bevacizumab in recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Camptothecin - Wikipedia [en.wikipedia.org]
- 18. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Belotecan vs. Topotecan: A Comparative Guide to Non-Inferiority Clinical Trial Design
For researchers and drug development professionals, understanding the nuances of clinical trial design is paramount to accurately assessing the therapeutic potential of new chemical entities. This guide provides a detailed comparison of Belotecan and Topotecan, focusing on the design and outcomes of non-inferiority clinical trials. The data presented is drawn from key studies in sensitive-relapsed small-cell lung cancer (SCLC) and recurrent ovarian cancer.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data from comparative clinical trials of this compound and Topotecan.
Small-Cell Lung Cancer (SCLC)
A randomized, phase 2b non-inferiority study compared the efficacy and safety of this compound versus Topotecan as monotherapy for sensitive-relapsed SCLC.[1][2][3]
Table 1: Efficacy Outcomes in Sensitive-Relapsed SCLC [1][2][3]
| Endpoint | This compound (n=82) | Topotecan (n=82) | p-value | Hazard Ratio (HR) [95% CI] |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 | - |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | - |
| Median Progression-Free Survival (PFS) | 4.8 months | 3.8 months | 0.961 | 1.65 [1.17–2.33] |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 | 0.69 [0.48–0.99] |
Table 2: Treatment Exposure and Completion in SCLC [2]
| Parameter | This compound | Topotecan | p-value |
| Mean Treatment Cycles | 4.4 | 3.7 | 0.021 |
| Patients Completing >2 Cycles | 75% | 60% | 0.049 |
| Patients Completing All 6 Cycles | 53% | 35% | 0.022 |
Recurrent Ovarian Cancer
Multiple studies have compared this compound and Topotecan in patients with recurrent ovarian cancer.
Table 3: Efficacy Outcomes in Recurrent Ovarian Cancer (Phase 2b Study) [4][5]
| Population | Endpoint | This compound | Topotecan | p-value | Hazard Ratio (HR) [95% CI] |
| Intention-to-Treat (ITT) | ORR | 29.6% | 26.1% | 0.645 | - |
| Per-Protocol (PP) | ORR | 30.3% | 25% | 0.499 | - |
| PP Population | Median OS | 39.7 months | 26.6 months | 0.034 | 0.53 [0.31-0.93] |
A retrospective study also compared the efficacy of this compound- and Topotecan-based chemotherapies in recurrent epithelial ovarian cancer (EOC).[6][7]
Table 4: Efficacy in Recurrent EOC (Retrospective Study) [6][7]
| Patient Group | This compound-based | Topotecan-based | p-value |
| Overall Population ORR | 45.7% | 24.4% | 0.046 |
| Platinum-Sensitive ORR | 58.8% | 22.2% | 0.041 |
Table 5: Grade 3/4 Hematological Toxicities in Recurrent EOC (per cycle) [6]
| Adverse Event | This compound-based | Topotecan-based | p-value |
| Anemia | 3.6% | 14.8% | < 0.05 |
| Neutropenia | 55.6% | 43.1% | < 0.05 |
| Thrombocytopenia | 12.8% | 20.0% | < 0.05 |
Experimental Protocols
Non-Inferiority Trial in Sensitive-Relapsed SCLC
-
Study Design: A randomized, open-label, parallel-group, phase 2b non-inferiority trial.[1][3]
-
Patient Population: 164 patients with sensitive-relapsed SCLC were randomized on a 1:1 basis.[1][3]
-
Treatment Regimen:
-
Statistical Plan: The study was designed to demonstrate the non-inferiority of this compound to Topotecan. The non-inferiority margin was set at -0.19 (19%).[2] The sample size was calculated to achieve 80% power with a one-sided alpha of 5%.[2]
Phase 2b Trial in Recurrent Ovarian Cancer
-
Study Design: A multicenter, randomized, open-label, parallel-group, phase 2b trial.[4][5]
-
Patient Population: 141 patients with recurrent or refractory ovarian cancer were randomized.[5]
-
Treatment Regimen:
-
Primary Endpoint: Overall Response Rate (ORR) based on RECIST or GCIG criteria.[5]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and adverse events.[5]
Visualizing the Non-Inferiority Trial Workflow
The following diagram illustrates the typical workflow of a two-arm, non-inferiority clinical trial, such as those comparing this compound and Topotecan.
Signaling Pathway of Topoisomerase I Inhibitors
Both this compound and Topotecan are camptothecin analogues that function as topoisomerase I inhibitors. Their mechanism of action involves interfering with DNA replication and repair in cancer cells.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicentre, randomised, open-label, parallel-group Phase 2b study of this compound versus topotecan for recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Comparison of the efficacy between topotecan- and this compound-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
Assessing the Synergistic Potential of Belotecan with Standard Chemotherapies: A Comparative Guide
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the synergistic effects of Belotecan, a potent topoisomerase I inhibitor, with standard chemotherapy agents. The following sections detail the preclinical and clinical evidence for this compound's efficacy in combination therapies, present quantitative data in structured tables for easy comparison, and provide detailed experimental methodologies for key cited experiments.
This compound in Combination with Cisplatin
The combination of this compound and cisplatin has been extensively studied, particularly in the context of small cell lung cancer (SCLC). Clinical trials have demonstrated promising efficacy and a manageable safety profile.
In Vitro Synergism
Preclinical studies have established a synergistic relationship between this compound and cisplatin in gastric cancer cell lines. An in vitro study utilizing the isobologram method demonstrated a synergistic growth inhibitory effect on SNU-5 and SNU-16 gastric cancer cell lines, while a subadditive effect was observed in the SNU-601 cell line.[1] The synergy in SNU-16 cells was associated with an increased formation of DNA interstrand cross-links (ICLs) induced by cisplatin in the presence of this compound, and an enhanced topoisomerase I inhibition by this compound at high concentrations of cisplatin.[1][2]
| Cell Line | Combination Effect | Potential Mechanism of Synergy |
| SNU-5 | Additive to Synergistic | - |
| SNU-16 | Synergistic | Increased cisplatin-induced DNA ICL formation; Enhanced topoisomerase I inhibition by this compound[1][2] |
| SNU-601 | Subadditive (Antagonistic) | - |
Clinical Efficacy in Small Cell Lung Cancer (SCLC)
Multiple clinical trials have evaluated the this compound and cisplatin (BP) combination in patients with extensive-stage SCLC (ES-SCLC).
| Trial Phase | Number of Patients | Key Efficacy Endpoints | Key Toxicities (Grade 3/4) | Reference |
| Phase I | 17 | Recommended Dose: this compound 0.50 mg/m²/d (days 1-4) + Cisplatin 60 mg/m² (day 1) every 3 weeks. Partial Response Rate: 76.5% | Neutropenia with fever | [3] |
| Phase III | 147 (BP vs. EP) | Response Rate: 59.2% (BP) vs. 46.1% (Etoposide/Cisplatin - EP). Median OS: Not significantly different from EP. Median PFS: Not significantly different from EP. | Anemia, Thrombocytopenia (more prevalent in BP arm) |
This compound in Combination with Other Standard Chemotherapies
This compound and Carboplatin in Ovarian Cancer
A Phase II clinical trial investigated the combination of this compound and carboplatin in patients with recurrent epithelial ovarian cancer.[4]
| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate | Median Progression-Free Survival (PFS) | Key Toxicities (Grade 3/4) |
| Phase II | 38 | This compound 0.3 mg/m²/day (days 1-5) + Carboplatin AUC 5 (day 5) every 3 weeks | 57.1% (7 complete responses, 13 partial responses) | 7 months | Neutropenia (28.8%), Thrombocytopenia (19.8%), Anemia (14.4%) |
This compound and Etoposide in Ovarian Cancer
Clinical research has explored the combination of this compound with oral etoposide in patients with platinum-resistant or heavily pretreated ovarian cancer.
| Trial Phase | Number of Patients | Dosing Regimen | Objective Response Rate |
| Phase I | 9 (evaluable for response) | This compound (0.5 mg/m²/day, days 1-5) followed by oral Etoposide (50 mg/day, days 6-10) every 3 weeks | 44% (including 2 complete responses) |
Similar to the carboplatin combination, detailed in vitro synergy data for this compound and etoposide is limited. However, studies on other topoisomerase I inhibitors combined with etoposide have shown synergistic effects in various cancer cell lines, suggesting a potential for this combination.[5][6]
Experimental Protocols
Assessment of In Vitro Cytotoxicity (MTT Assay)
The growth inhibitory effects of this compound and its combination partners can be determined using a tetrazolium dye assay, such as the MTT assay.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the standard chemotherapy agent (e.g., cisplatin), or the combination of both for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Analysis of Drug Synergy (Isobologram Method)
The isobologram method is a graphical representation of drug interactions used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[1]
Protocol:
-
Determine IC50 Values: Calculate the IC50 values for each drug individually from the dose-response curves obtained from the cytotoxicity assay.
-
Construct the Isobologram: Plot the IC50 value of this compound on the y-axis and the IC50 value of the other chemotherapy agent on the x-axis. The line connecting these two points is the line of additivity.
-
Plot Combination Data: For a given combination of the two drugs that results in 50% cell growth inhibition, plot the concentrations of each drug as a single point on the graph.
-
Interpret the Results:
-
Synergy: If the data point for the combination falls below the line of additivity.
-
Additivity: If the data point falls on the line of additivity.
-
Antagonism: If the data point falls above the line of additivity.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound and Cisplatin Signaling Pathway Synergy.
Caption: Experimental Workflow for In Vitro Synergy Assessment.
References
- 1. The synergism between this compound and cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-crt.org [e-crt.org]
- 3. A phase I and pharmacologic study of this compound in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of this compound, a camptothecin analogue, in combination with carboplatin for the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to Topoisomerase I Inhibitors: A Comparative Guide to Belotecan and Topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belotecan and topotecan are both potent topoisomerase I inhibitors, a class of chemotherapeutic agents that exert their cytotoxic effects by trapping the topoisomerase I-DNA covalent complex, leading to DNA damage and cell death. While clinically effective in various malignancies, including ovarian and small-cell lung cancer, patient response to these agents can be heterogeneous. The identification of predictive biomarkers is crucial for optimizing patient selection and improving therapeutic outcomes. This guide provides a comparative overview of the current state of knowledge regarding biomarkers for predicting sensitivity to this compound versus topotecan, supported by experimental data and detailed methodologies.
Comparative Efficacy: Clinical Insights
Clinical trials have directly compared the efficacy and safety of this compound and topotecan in different cancer types. Below is a summary of key findings from comparative studies.
Table 1: Summary of Clinical Efficacy - this compound vs. Topotecan
| Cancer Type | Study | Key Efficacy Endpoints | This compound | Topotecan | p-value | Citation |
| Recurrent Ovarian Cancer | Phase IIb (NCT01630018) | Overall Response Rate (ORR) - ITT | 29.6% | 26.1% | 0.645 | [1] |
| Overall Response Rate (ORR) - PP | 30.3% | 25% | 0.499 | [1] | ||
| Overall Survival (OS) - ITT (median) | 37.1 months | 21.3 months | 0.053 | [1] | ||
| Overall Survival (OS) - PP (median) | 37.1 months | 24.9 months | 0.023 | [1] | ||
| Sensitive-Relapsed Small-Cell Lung Cancer | Phase IIb (NCT01497873) | Objective Response Rate (ORR) | 33% | 21% | 0.09 | [2] |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 | [2] | ||
| Overall Survival (OS) (median) | 13.2 months | 8.2 months | 0.018 | [2] |
ITT: Intention-to-Treat population; PP: Per-Protocol population
Predictive Biomarkers and Mechanisms of Resistance
While no definitive, clinically validated biomarkers exist to differentially predict sensitivity to this compound versus topotecan, preclinical and clinical research has identified several promising candidates and key resistance mechanisms.
Topoisomerase I (TOPO1) Expression and Phosphorylation
The primary target of both drugs is TOPO1. Logically, its expression level and post-translational modifications could influence drug efficacy.
-
TOPO1 Expression: Studies in small-cell lung cancer (SCLC) have shown that strong TOPO1 expression is associated with a better disease control rate in patients treated with topotecan.[3][4]
-
TOPO1 Phosphorylation: A predictive test based on the phosphorylation of TOPO1 at serine 10 (topoI-pS10) has been developed and validated in retrospective cohorts of patients treated with topoisomerase I inhibitors (irinotecan). Higher levels of topoI-pS10 were associated with resistance.[5][6] The applicability of this biomarker specifically to this compound or in a comparative context with topotecan has not been established.
Schlafen 11 (SLFN11)
SLFN11 is a putative DNA/RNA helicase that has emerged as a key determinant of sensitivity to a broad range of DNA-damaging agents, including topoisomerase I inhibitors.
-
Mechanism: SLFN11 is thought to potentiate the cytotoxic effects of these agents by irreversibly blocking stressed replication forks.[7][8]
-
Predictive Value for Topotecan: In small-cell lung cancer cell lines, SLFN11 expression levels are positively correlated with sensitivity to topotecan.[1] Furthermore, epigenetic silencing of SLFN11 is associated with resistance, which can be reversed by HDAC inhibitors.[1][9]
-
Status for this compound: The role of SLFN11 in predicting sensitivity to this compound has not been specifically investigated. However, given their shared mechanism of action, it is plausible that SLFN11 expression could also influence this compound efficacy.
Drug Efflux Pumps: Mechanisms of Resistance
A major mechanism of resistance to both this compound and topotecan involves the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the drugs from cancer cells, reducing their intracellular concentration and efficacy.
-
Shared and Specific Transporters:
-
P-glycoprotein (P-gp/ABCB1): Implicated in resistance to both this compound and topotecan.[10][11]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): A key transporter mediating resistance to topotecan.[12][13] Its role in this compound resistance is also suggested.[10]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Involved in the transport and potential resistance to both drugs.[10]
-
The differential expression and activity of these transporters in a patient's tumor could theoretically influence the relative efficacy of this compound versus topotecan, although this has not been clinically demonstrated.
Table 2: Potential Biomarkers and Resistance Mechanisms
| Biomarker/Mechanism | Relevance to this compound | Relevance to Topotecan | Supporting Evidence |
| Topoisomerase I (TOPO1) Expression | Inferred (shared target) | High expression may predict better disease control. | [3][4] |
| Phosphorylated TOPO1 (topoI-pS10) | Inferred (shared target class) | High levels associated with resistance to topoisomerase I inhibitors. | [5][6] |
| Schlafen 11 (SLFN11) Expression | Inferred (shared mechanism) | High expression correlates with sensitivity. | [1][9][14] |
| P-glycoprotein (P-gp/ABCB1) Expression | Efflux pump contributing to resistance. | Efflux pump contributing to resistance. | [10][11] |
| BCRP (ABCG2) Expression | Efflux pump contributing to resistance. | Major efflux pump contributing to resistance. | [10][12][13] |
| MRP2 (ABCC2) Expression | Efflux pump contributing to resistance. | Efflux pump contributing to resistance. | [10] |
Experimental Protocols
Immunohistochemistry for TOPO1 and Phospho-TOPO1
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for TOPO1 or phospho-specific topoI-Serine10 (topoI-pS10).[3][5]
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied, followed by a chromogen (e.g., DAB) to visualize the staining.
-
Scoring: The percentage of tumor cells with positive nuclear staining is quantified. For TOPO1, an H-score may be calculated by multiplying the staining intensity by the percentage of positive cells.[3] For topoI-pS10, a threshold of percent positive nuclei (e.g., >35-40%) can be used to classify tumors as resistant.[5][6]
SLFN11 Expression Analysis
-
RNA Extraction: Total RNA is extracted from tumor tissue or cell lines.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is conducted using primers specific for SLFN11 and a reference gene (e.g., GAPDH).
-
Relative expression levels are calculated using the delta-delta Ct method.[1]
-
-
Western Blotting:
-
Protein lysates are prepared and separated by SDS-PAGE.
-
Proteins are transferred to a membrane and incubated with a primary antibody against SLFN11.
-
A secondary antibody is used for detection, and band intensities are quantified relative to a loading control (e.g., β-actin).[1]
-
Visualizing Molecular Interactions and Workflows
Caption: Mechanism of action for this compound and Topotecan.
Caption: Experimental workflow for biomarker analysis.
Caption: ABC transporter-mediated drug resistance.
Conclusion and Future Directions
Currently, there are no clinically validated biomarkers that can definitively predict superior sensitivity to this compound over topotecan, or vice versa. Clinical trial data suggests potential advantages for this compound in certain patient populations, particularly in terms of overall survival in recurrent ovarian and sensitive-relapsed small-cell lung cancer.[1][2]
The most promising predictive biomarkers for topotecan, such as TOPO1 expression and SLFN11 status, have not been specifically evaluated for this compound. Given the shared mechanism of action, it is highly probable that these markers are also relevant for this compound sensitivity. Future research should focus on:
-
Head-to-head biomarker studies: Prospective clinical trials directly comparing this compound and topotecan should incorporate biomarker analyses to identify differential predictors of response.
-
Investigating SLFN11 for this compound: Preclinical and clinical studies are needed to validate SLFN11 expression as a predictive biomarker for this compound.
-
Profiling ABC transporter expression: Comprehensive analysis of ABC transporter profiles in patient tumors may help to elucidate patterns of resistance and guide the selection between these two agents.
For drug development professionals, the exploration of these biomarkers in preclinical models and early-phase clinical trials will be essential for developing companion diagnostics and enabling a more personalized approach to cancer therapy with topoisomerase I inhibitors.
References
- 1. FK228 potentiates topotecan activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of topoisomerase I expression and identification of predictive markers for efficacy of topotecan chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. Multicohort Retrospective Validation of a Predictive Biomarker for Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of P-glycoprotein, multidrug resistance protein 2 and breast cancer resistance protein in the transport of this compound and topotecan in Caco-2 and MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coexpression of ABCB1 and ABCG2 in a Cell Line Model Reveals Both Independent and Additive Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Belotecan: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the cytotoxic agent Belotecan, ensuring the safety of laboratory personnel and environmental protection.
This compound is a potent topoisomerase I inhibitor and a semi-synthetic analogue of camptothecin, utilized in cancer research and therapy. As a cytotoxic agent, all materials contaminated with this compound, as well as any unused product, must be handled and disposed of as hazardous waste. Adherence to strict protocols is crucial to mitigate risks of exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). All personnel must be trained in handling cytotoxic compounds and be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a risk of aerosolization.
All handling of this compound, including preparation of solutions and aliquoting, should be performed in a certified biological safety cabinet (BSC) or a chemical fume hood to prevent inhalation exposure.
This compound Waste Segregation and Disposal
Proper segregation of cytotoxic waste at the point of generation is the most critical step in the disposal process. This compound waste is categorized into two main streams: trace and bulk cytotoxic waste.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain less than 3% by weight of the original amount of the active pharmaceutical ingredient. This includes empty vials, used syringes (with no visible liquid), gloves, gowns, bench paper, and other labware that has come into contact with this compound. | Yellow , puncture-resistant containers, clearly labeled as "Trace Chemotherapy Waste" or "Trace Cytotoxic Waste." Sharps must be placed in a yellow sharps container. |
| Bulk Cytotoxic Waste | Items that are not "RCRA empty." This includes unused or expired this compound in its original vial, partially filled vials or syringes, solutions containing this compound, and materials used to clean up spills of this compound. | Black , puncture-resistant, leak-proof containers, clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste." |
All cytotoxic waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste management company. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash, biohazard bags (red bags), or down the drain.
Experimental Protocol: Chemical Inactivation of this compound in Aqueous Solutions
For liquid waste containing this compound, such as contaminated buffers or cell culture media, chemical inactivation prior to disposal can be considered to reduce its cytotoxicity. This compound, like other camptothecin analogues, possesses a lactone ring that is crucial for its cytotoxic activity. This ring is susceptible to hydrolysis under neutral to basic pH conditions, which converts the active lactone form to an inactive carboxylate form.[1]
Disclaimer: The following protocol is based on the known chemical properties of camptothecin analogues. It is intended as a general guideline for the inactivation of this compound in aqueous solutions. Each laboratory should validate this procedure for its specific application to ensure complete inactivation before final disposal.
Objective: To hydrolyze the active lactone ring of this compound in aqueous waste to its inactive carboxylate form.
Materials:
-
Aqueous waste containing this compound.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
pH meter.
-
Appropriate PPE.
-
Labeled hazardous waste container for the treated liquid.
Procedure:
-
Preparation: Perform all steps within a chemical fume hood while wearing appropriate PPE.
-
pH Adjustment: While stirring the aqueous this compound waste, slowly add the NaOH solution to raise the pH to a level between 7.4 and 9.0. Monitor the pH carefully with a calibrated pH meter.
-
Incubation: Maintain the basic pH and continue stirring at room temperature. The rate of hydrolysis is pH-dependent. For camptothecin at pH 7.3, the lactone half-life is approximately 30 minutes.[2] To ensure complete hydrolysis, a longer incubation time is recommended. A minimum of 24 hours of incubation is suggested to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): For validation purposes, a sample of the treated waste can be analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the absence of the lactone form of this compound.
-
Final Disposal: After the inactivation period, the treated liquid waste must still be disposed of as hazardous chemical waste according to institutional and local regulations. Transfer the inactivated solution to a designated and clearly labeled hazardous waste container.
| Parameter | Recommended Value/Condition | Rationale |
| pH | 7.4 - 9.0 | Hydrolysis of the camptothecin lactone ring is accelerated under neutral to basic conditions.[1] |
| Temperature | Room Temperature (approx. 25°C) | Hydrolysis occurs readily at room temperature. |
| Incubation Time | Minimum 24 hours | Provides sufficient time for the hydrolysis reaction to reach completion. |
| Final Disposal | High-temperature incineration | Required for all cytotoxic waste, including chemically treated solutions. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
Safeguarding Health: A Comprehensive Guide to Handling Belotecan
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Belotecan is paramount. This compound, a semi-synthetic camptothecin analogue used in chemotherapy, necessitates stringent safety protocols to mitigate risks associated with its cytotoxic properties.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as harmful if swallowed.[2][3] It is crucial to prevent exposure through ingestion, inhalation, and direct contact with skin and eyes. The primary defense against exposure is the consistent and correct use of Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemotherapy-tested gloves | Double gloving is recommended to prevent permeation and contamination transfer.[4][5][6] |
| Body Protection | Disposable gown | Must be resistant to permeability by hazardous drugs, with a solid front, cuffs, and back closure.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Required to protect against splashes and aerosols.[7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a risk of generating aerosols or dust. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical to minimize the risk of contamination and exposure. All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for airborne particles.[3]
Below is a procedural workflow for the safe handling of this compound:
Emergency Procedures: Exposure and Spill Management
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[3] Call a physician.
-
Inhalation: Move the individual to fresh air immediately.[3]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[2]
For spills, it is essential to have a clear and practiced procedure in place. Cordon off the area to prevent further contamination.[7] Wearing appropriate PPE, absorb the spill with inert material and place it in a designated hazardous waste container. Clean the spill area thoroughly with a decontaminating solution.
Disposal Plan
All waste generated from the handling of this compound, including unused material, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Disposal Guidelines:
| Waste Type | Disposal Container |
| Trace Contaminated Items (e.g., gowns, gloves, wipes) | Yellow trace waste sharps container or biohazard waste box for incineration.[4][8] |
| Bulk Contaminated Waste (e.g., unused drug, visibly contaminated items) | Black RCRA hazardous waste container.[4] |
| Contaminated Sharps (e.g., needles, syringes) | Yellow sharps container labeled "Chemo Sharps" for incineration.[8] |
Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Do not dispose of this compound or contaminated materials in the regular trash or sewer system.[2]
By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining a safe and compliant research environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. web.uri.edu [web.uri.edu]
- 5. pogo.ca [pogo.ca]
- 6. cancernetwork.com [cancernetwork.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
